6-Amino-2,3-dichlorobenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-amino-2,3-dichlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMBKSPMCKFIGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Amino-2,3-dichlorobenzonitrile molecular structure and formula
This technical guide provides a comprehensive overview of the molecular structure, properties, and relevant experimental protocols for 6-Amino-2,3-dichlorobenzonitrile, tailored for researchers, scientists, and professionals in drug development. This compound is notably recognized as a process impurity in the manufacturing of Anagrelide, a platelet-reducing agent.
Molecular Structure and Formula
This compound is an organic compound featuring a benzonitrile core substituted with two chlorine atoms and an amino group.
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CAS Number: 147249-41-0[1]
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Molecular Weight: 187.03 g/mol [1]
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Synonyms: 2-amino-5,6-dichlorobenzonitrile, Anagrelide Impurity 15, Anagrelide Impurity 24[1][2]
Quantitative Physicochemical Data
The following table summarizes key quantitative properties of this compound.
| Property | Value | Source(s) |
| Physical Properties | ||
| Melting Point | 141-144 °C | ChemicalBook |
| Form | Solid | ChemicalBook |
| Color | Pale Beige to Light Beige | ChemicalBook |
| Solubility | Chloroform (Slightly), DMSO (Slightly) | ChemicalBook |
| Computed Properties | ||
| Topological Polar Surface Area (TPSA) | 49.8 Ų | PubChem[2] |
| logP (Octanol-Water Partition Coefficient) | 3.3 | PubChem[2] |
| Hydrogen Bond Donors | 2 | PubChem[2] |
| Hydrogen Bond Acceptors | 2 | PubChem[2] |
| Rotatable Bond Count | 0 | PubChem[2] |
Experimental Protocols
Detailed methodologies for the synthesis and analytical quantification of this compound are provided below.
Synthesis Protocol
The synthesis of this compound can be achieved via a two-step process involving the formation of a key intermediate, 2,3-Dichloro-6-nitrobenzonitrile, followed by the reduction of the nitro group.
Step 1: Synthesis of 2,3-Dichloro-6-nitrobenzonitrile
This procedure is adapted from synthetic methods for similar compounds.[4][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1,2,3-trichloro-4-nitrobenzene (1.0 eq) and copper(I) cyanide (1.0 eq) in a high-boiling polar aprotic solvent such as DMF or pyridine.
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Reaction Execution: Heat the reaction mixture to 150-165 °C under a nitrogen atmosphere.[4][5] Maintain this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: After completion, cool the mixture to room temperature. Carefully add a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper cyanide complex.[5]
-
Extraction: Extract the product into an organic solvent such as toluene. Wash the combined organic layers sequentially with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like methanol to yield 2,3-Dichloro-6-nitrobenzonitrile.[4][5]
Step 2: Reduction of 2,3-Dichloro-6-nitrobenzonitrile to this compound
This is a standard reduction of an aromatic nitro group.
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Reaction Setup: Dissolve the 2,3-Dichloro-6-nitrobenzonitrile (1.0 eq) in a solvent such as ethanol or ethyl acetate.
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Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) to the solution.
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
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Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is fully consumed.
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be purified further by column chromatography or recrystallization if necessary.
Analytical Protocol: Quantification as a Pharmaceutical Impurity
This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the detection and quantification of this compound as an impurity in Anagrelide drug substance or product. The method is based on established stability-indicating methods for Anagrelide.[6][7][8]
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Chromatographic System:
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HPLC System: A gradient-capable HPLC system with a UV detector.
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Column: Symmetry C8 (250 mm x 4.6 mm, 3.0 µm) or equivalent.[6]
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Column Temperature: 40 °C.[6]
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Mobile Phase A: 0.03 M Potassium dihydrogen phosphate, with pH adjusted to 3.0-4.1 using orthophosphoric acid.[6][8]
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Mobile Phase B: A mixture of acetonitrile and buffer (e.g., 90:10 v/v).[8]
-
Injection Volume: 10 µL.[8]
-
-
Sample and Standard Preparation:
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Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phases). Prepare a series of dilutions to establish linearity and determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ).
-
Sample Solution: Accurately weigh and dissolve the Anagrelide drug substance or a powdered sample from the dosage form in the diluent to a known concentration.
-
-
Method Execution and Analysis:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the blank (diluent), standard solutions, and sample solutions.
-
Run a gradient elution program to achieve separation of Anagrelide from its impurities, including this compound. A typical gradient might run from 30% to 70% of Mobile Phase B over 15-20 minutes.[8]
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of the impurity in the sample using the calibration curve generated from the standard solutions.
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Role as a Pharmaceutical Impurity and Related Pathways
This compound is a known impurity related to the synthesis of Anagrelide. Anagrelide is used to treat essential thrombocythemia by reducing platelet counts.[9][10] Its mechanism involves the inhibition of phosphodiesterase III (PDE3), which plays a role in the maturation of megakaryocytes, the precursors to platelets.[9][11]
Logical Workflow: Pharmaceutical Impurity Analysis
The following diagram illustrates a typical workflow for identifying and controlling an impurity like this compound during drug manufacturing.
Signaling Pathway: Anagrelide's Mechanism of Action
This diagram shows the simplified signaling pathway affected by Anagrelide, providing context for its therapeutic use.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C7H4Cl2N2 | CID 2735318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. prepchem.com [prepchem.com]
- 5. echemi.com [echemi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Anagrelide Hydrochloride? [synapse.patsnap.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
IUPAC name for 6-Amino-2,3-dichlorobenzonitrile
An in-depth technical guide to 6-Amino-2,3-dichlorobenzonitrile, a pivotal intermediate in pharmaceutical synthesis.
This guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and critical role as a key starting material in the manufacturing of the platelet-reducing agent, Anagrelide. The document details relevant biological pathways associated with the final active pharmaceutical ingredient and furnishes detailed experimental protocols for its synthesis and potential biological evaluation.
Chemical Identity and Properties
The formal IUPAC name for the compound is This compound .[1] It is a substituted benzonitrile that serves as a crucial building block in organic synthesis. Its significance is primarily linked to its role as a process intermediate in the production of Anagrelide, where it is also considered a potential impurity.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-amino-5,6-dichlorobenzonitrile, Anagrelide Impurity 15/24 | [1][2] |
| CAS Number | 147249-41-0 | [1][2][3] |
| Molecular Formula | C₇H₄Cl₂N₂ | [2][3] |
| Molecular Weight | 187.03 g/mol | [2][3] |
Synthesis and Manufacturing
This compound is not a final drug product but a critical intermediate. A documented synthesis route involves the reduction of a nitro-group precursor, 2,3-dichloro-6-nitrobenzonitrile.[4] This transformation is a key step in the multi-stage synthesis of Anagrelide.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from patent literature describing the synthesis of Anagrelide intermediates.[4]
Objective: To synthesize this compound by the chemical reduction of 2,3-dichloro-6-nitrobenzonitrile.
Materials:
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2,3-dichloro-6-nitrobenzonitrile (starting material)
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Reducing agent (e.g., Stannous chloride (SnCl₂), or catalytic hydrogenation with H₂/Pd-C)
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Appropriate solvent system (e.g., Ethanol, Ethyl acetate, Hydrochloric acid)
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Neutralizing agent (e.g., Sodium hydroxide solution)
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Extraction solvent (e.g., Ethyl acetate)
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Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting material, 2,3-dichloro-6-nitrobenzonitrile, in a suitable solvent such as ethanol.
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Reduction:
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Method A (Stannous Chloride): Prepare a solution of stannous chloride in concentrated hydrochloric acid. Add this solution dropwise to the flask containing the starting material. Heat the mixture under reflux for several hours until TLC analysis indicates complete consumption of the starting material.
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Method B (Catalytic Hydrogenation): Add a catalytic amount of Palladium on carbon (10% Pd-C) to the solution of the starting material. Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete.
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Work-up and Isolation:
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Cool the reaction mixture to room temperature.
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If using hydrogenation, filter the mixture through a pad of celite to remove the palladium catalyst.
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Concentrate the solvent under reduced pressure.
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Dissolve the residue in water and neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.
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Extract the aqueous layer multiple times with ethyl acetate.
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
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Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the final product.
Visualization of Synthesis Workflow
The following diagram illustrates the key transformation in the synthesis of the title compound.
Biological Context: The Anagrelide Connection
The primary relevance of this compound is its use in synthesizing Anagrelide, a medication for essential thrombocythemia, a disorder characterized by the overproduction of platelets.[5][6] Anagrelide reduces platelet counts by targeting the maturation of megakaryocytes, the platelet precursor cells in the bone marrow.[7][8]
Mechanism of Action of Anagrelide
Anagrelide is an inhibitor of phosphodiesterase 3 (PDE3).[8][9] The mechanism involves the following steps:
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PDE3 enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP).
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By inhibiting PDE3, Anagrelide increases intracellular cAMP levels within megakaryocytes.
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Elevated cAMP disrupts the normal signaling pathways required for the post-mitotic maturation phase of megakaryocytes.
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This disruption delays megakaryocyte maturation and ultimately leads to a decrease in the production and release of platelets into the bloodstream.[7]
Signaling Pathway Diagram
The diagram below illustrates the PDE3 signaling pathway targeted by Anagrelide.
Quantitative Data
Table 2: Biological Activity of Parent Compound Anagrelide
| Compound | Target | Assay | Value (IC₅₀) | Reference |
| Anagrelide | Phosphodiesterase-II | Enzyme Inhibition | 36 nM | [5] |
Proposed Experimental Protocol for Biological Activity Screening
To determine if this compound possesses biological activity similar to Anagrelide, a phosphodiesterase inhibition assay could be employed.
Experimental Protocol: PDE3A Enzyme Inhibition Assay
Objective: To quantify the inhibitory potential of this compound on human recombinant PDE3A enzyme activity and compare it to Anagrelide.
Materials:
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Human recombinant PDE3A enzyme
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This compound (test compound)
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Anagrelide (positive control)
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cAMP (substrate)
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5'-Nucleotidase (from Crotalus atrox)
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Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 0.1 mg/mL BSA)
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96-well microplates
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Inorganic phosphate detection reagent (e.g., Malachite Green-based)
Procedure:
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Compound Preparation: Prepare a stock solution of this compound and Anagrelide in 100% DMSO. Create a series of dilutions in the assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
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Reaction Mixture: In each well of a 96-well plate, add the following in order:
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Assay buffer.
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Test compound dilution or control (DMSO for negative control, Anagrelide for positive control).
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Human recombinant PDE3A enzyme.
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-
Pre-incubation: Gently mix and pre-incubate the plate at 30°C for 10 minutes to allow the compound to interact with the enzyme.
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Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, cAMP, to each well.
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Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.
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Termination and Signal Generation:
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Stop the PDE3 reaction by adding 5'-Nucleotidase. This enzyme will convert the AMP product of the first reaction into adenosine and inorganic phosphate (Pi).
-
Incubate for an additional 10 minutes.
-
-
Detection: Add the phosphate detection reagent to all wells. Allow color to develop for 15-20 minutes.
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Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
-
Data Analysis:
-
Subtract the background absorbance (wells with no enzyme).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
References
- 1. veeprho.com [veeprho.com]
- 2. chemscene.com [chemscene.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. WO2005080398A1 - Method for the production of anagrelide hydrochloride - Google Patents [patents.google.com]
- 5. Anagrelide - Wikipedia [en.wikipedia.org]
- 6. veeprho.com [veeprho.com]
- 7. What is the mechanism of Anagrelide Hydrochloride? [synapse.patsnap.com]
- 8. nbinno.com [nbinno.com]
- 9. Agrylin (anagrelide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
An In-Depth Technical Guide to the Synthesis of 6-Amino-2,3-dichlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 6-Amino-2,3-dichlorobenzonitrile, a key intermediate in pharmaceutical research and development. This document details the necessary reagents, reaction conditions, and expected outcomes for the synthesis, tailored for an audience with a strong background in organic chemistry.
Executive Summary
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the precursor, 2,3-Dichloro-6-nitrobenzonitrile, from a substituted chloronitrobenzene. The subsequent step is the reduction of the nitro group to an amine, yielding the final product. This guide outlines two primary methods for the synthesis of the nitro intermediate and presents common reduction methods to achieve the desired amino compound.
Synthesis of the Precursor: 2,3-Dichloro-6-nitrobenzonitrile
The key precursor, 2,3-Dichloro-6-nitrobenzonitrile, can be synthesized from different starting materials. Below are two detailed experimental protocols.
Method 1: From 1,2,3-Trichloro-4-nitrobenzene
This method involves a nucleophilic aromatic substitution reaction where a cyano group replaces a chlorine atom.
Experimental Protocol:
A solution of 1.831 kg of 1,2,3-trichloro-4-nitrobenzene and 0.861 kg of copper(I) cyanide in 1.21 L of dimethylformamide (DMF) is heated to 155°C for 2 hours. After cooling to room temperature, a solution of 3.24 kg of ferric chloride hexahydrate, 0.806 L of concentrated hydrochloric acid, and 4.87 L of water is added, and the mixture is heated to 65°C for 20 minutes. The mixture is then cooled, stirred with 0.55 kg of activated charcoal and 4 L of toluene, and filtered. The organic phase is separated, and the aqueous phase is extracted with toluene. The combined toluene layers are washed with water and 6 N HCl, dried, and concentrated to give a slurry. The slurry is dissolved in 1.5 L of methanol and stored at 5°C for 24 hours. The product is collected by filtration, washed with cold methanol, and dried at 40°C.
| Parameter | Value |
| Starting Material | 1,2,3-Trichloro-4-nitrobenzene |
| Reagents | Copper(I) cyanide, DMF, Ferric chloride hexahydrate, HCl, Toluene, Methanol |
| Reaction Temperature | 155°C |
| Reaction Time | 2 hours |
| Yield | Not explicitly stated, but a slurry is obtained for recrystallization. |
| Purity | Not explicitly stated. |
Method 2: From 2,3,4-Trichloronitrobenzene
This alternative route also utilizes a cyanation reaction.
Experimental Protocol:
Under a nitrogen atmosphere, pyridine (42 ml, 0.52 mol) is added to a mixture of 2,3,4-trichloronitrobenzene (225 g, 1 mol) and cuprous cyanide (89.6 g, 1 mol). The mixture is heated to 100°C until it becomes stirrable. The temperature is then raised to 165°C over 1.5 hours and held for 30 minutes. After cooling, concentrated HCl (500 ml) and toluene (250 ml) are added, and the mixture is vigorously stirred for 1.5 hours. The layers are separated, and the aqueous phase is extracted with toluene (3 x 250 ml). The combined organic extracts are washed with concentrated HCl (3 x 250 ml), water (250 ml), and saturated aqueous NaCl (2 x 250 ml). The toluene solution is dried over Na2SO4, filtered, and concentrated to yield the crude product. Recrystallization from methanol (2.1 ml/g) affords the purified product.
| Parameter | Value |
| Starting Material | 2,3,4-Trichloronitrobenzene |
| Reagents | Cuprous cyanide, Pyridine, HCl, Toluene, Methanol |
| Reaction Temperature | 100°C to 165°C |
| Reaction Time | ~2 hours |
| Yield | 85% (crude) |
| Purity (crude) | 87% |
| Purity (recrystallized) | 99% |
Synthesis of this compound
The final step in the synthesis is the reduction of the nitro group of 2,3-Dichloro-6-nitrobenzonitrile. Several methods are effective for this transformation.
Method A: Reduction with Sodium Dithionite
Sodium dithionite is a mild and effective reducing agent for aromatic nitro compounds.
General Experimental Protocol:
2,3-Dichloro-6-nitrobenzonitrile is dissolved in a suitable solvent such as a mixture of an organic solvent (e.g., ethyl acetate, methanol, or THF) and water. A solution of sodium dithionite in water is then added portion-wise to the stirred solution of the nitro compound. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrated to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.
| Parameter | Value |
| Starting Material | 2,3-Dichloro-6-nitrobenzonitrile |
| Reagent | Sodium dithionite |
| Solvent | Biphasic system (e.g., Ethyl acetate/Water) |
| Reaction Temperature | Room temperature to gentle heating |
| Yield | Typically high, but specific data for this substrate is not available. |
| Purity | Dependent on purification method. |
Method B: Reduction with Iron Powder
Reduction using iron powder in an acidic medium is a classical and cost-effective method.
General Experimental Protocol:
To a suspension of 2,3-Dichloro-6-nitrobenzonitrile in a mixture of a protic solvent (e.g., ethanol or acetic acid) and water, iron powder is added. An acid, such as acetic acid or hydrochloric acid, is used to activate the iron. The reaction mixture is stirred, and the progress is monitored by TLC. Upon completion, the reaction mixture is filtered to remove the iron salts. The filtrate is then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide), and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the desired product.
| Parameter | Value |
| Starting Material | 2,3-Dichloro-6-nitrobenzonitrile |
| Reagent | Iron powder |
| Activating Agent | Acetic acid or Hydrochloric acid |
| Solvent | Ethanol/Water or Acetic Acid/Water |
| Reaction Temperature | Room temperature to reflux |
| Yield | Generally good to excellent, but specific data for this substrate is not available. |
| Purity | Dependent on work-up and purification. |
Synthesis Pathway Visualization
The following diagram illustrates the overall synthesis pathway from 1,2,3-Trichloro-4-nitrobenzene to this compound.
Caption: Synthesis of this compound.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow.
Conclusion
This guide provides detailed synthetic routes to this compound. The presented protocols for the synthesis of the key intermediate, 2,3-Dichloro-6-nitrobenzonitrile, offer high yields and purity. The subsequent reduction of the nitro group can be achieved through various established methods, providing flexibility in reagent choice and reaction conditions. Researchers and drug development professionals can utilize this information to efficiently produce this valuable compound for their research endeavors. Further optimization of the reduction step for this specific substrate may be beneficial to maximize yield and purity.
Technical Guide: 6-Amino-2,3-dichlorobenzonitrile (CAS 147249-41-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Amino-2,3-dichlorobenzonitrile (CAS number 147249-41-0). While direct biological activity and signaling pathway information for this specific compound is not extensively available in public literature, its critical role as a key intermediate in the synthesis of the antithrombotic agent Anagrelide and its metabolites is well-documented.[1] This guide will therefore also cover its synthetic applications and the biological context of its primary end-product, Anagrelide.
Chemical Structure and Identity
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CAS Number: 147249-41-0
-
IUPAC Name: this compound[2]
-
Synonyms: 2-AMINO-5,6-DICHLOROBENZONITRILE, Anagrelide Impurity 24[2]
Structure:
Physicochemical Properties
The known physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted.
| Property | Value | Source |
| Physical Form | Solid | [1] |
| Boiling Point | 342.9 ± 42.0 °C (Predicted) | [1] |
| Density | 1.48 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 0.12 ± 0.10 (Predicted) | [1] |
| Solubility | Chloroform (Slightly), DMSO (Slightly) | [1] |
Synthesis and Experimental Protocols
This compound is a key intermediate in several patented synthetic routes to Anagrelide. The following section outlines a general synthetic approach based on available literature.
Synthesis of this compound
A common precursor for the synthesis of Anagrelide and its intermediates is 2,3-dichloro-6-nitrobenzonitrile. The synthesis of this precursor is often achieved through the nitration of 2,3-dichlorobenzonitrile. The subsequent reduction of the nitro group of 2,3-dichloro-6-nitrobenzonitrile yields this compound.
Experimental Protocol: Reduction of 2,3-dichloro-6-nitrobenzonitrile
This is a generalized protocol based on common chemical reductions of nitroarenes and should be adapted and optimized for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloro-6-nitrobenzonitrile in a suitable solvent such as ethanol or acetic acid.
-
Reducing Agent: Add a reducing agent. Common reagents for this transformation include tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Reaction Conditions:
-
With SnCl₂/HCl: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
With Catalytic Hydrogenation: The reaction is carried out in a hydrogenation apparatus under a positive pressure of hydrogen gas. The reaction is monitored by the uptake of hydrogen.
-
-
Work-up:
-
With SnCl₂/HCl: After completion, the reaction mixture is cooled and made alkaline by the addition of a base (e.g., sodium hydroxide solution) to precipitate tin salts. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
With Catalytic Hydrogenation: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Use in Anagrelide Synthesis
This compound serves as a crucial building block for the construction of the quinazoline ring system of Anagrelide. The synthesis generally proceeds by the reaction of this compound with a glycine derivative, followed by cyclization reactions to form the final imidazoquinazoline structure of Anagrelide.
Caption: Synthetic pathway from 2,3-Dichlorobenzonitrile to Anagrelide.
Biological Context: Anagrelide's Mechanism of Action
As this compound is primarily of interest due to its role as a precursor to Anagrelide, understanding the biological activity of Anagrelide is essential for researchers in this field. Anagrelide is used to treat essential thrombocythemia by reducing the number of platelets in the blood.
Anagrelide's primary mechanism of action is the inhibition of phosphodiesterase III (PDE III). This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels within megakaryocytes, the bone marrow cells responsible for producing platelets. The elevated cAMP levels interfere with the maturation of megakaryocytes, thereby decreasing the production of platelets.
Caption: Anagrelide's signaling pathway in megakaryocytes.
Conclusion
This compound is a chemical intermediate of significant interest to the pharmaceutical industry, particularly in the synthesis of Anagrelide. While data on its intrinsic biological properties are scarce, its chemical characteristics and synthetic utility are well-established. This guide provides a foundational understanding of this compound for researchers and professionals involved in drug discovery and development, highlighting its physicochemical properties, synthetic pathways, and the biological significance of its ultimate product. Further research into the direct biological effects of this intermediate could be a potential area of investigation.
References
Anagrelide Impurity 24: A Comprehensive Technical Review
Introduction
Anagrelide is a medication used for the treatment of essential thrombocythemia, a condition characterized by an overproduction of blood platelets.[1] As with any pharmaceutical compound, the manufacturing process and degradation pathways of Anagrelide can lead to the formation of impurities. These impurities must be carefully monitored and controlled to ensure the safety and efficacy of the drug product.[2] This technical guide focuses on a specific impurity, Anagrelide Impurity 24, providing an in-depth overview of its chemical information, synthesis, and analytical characterization. This document is intended for researchers, scientists, and drug development professionals working with Anagrelide and its related substances.
Chemical Information and Data
Based on available analytical data, the chemical structure and properties of Anagrelide Impurity 24 have been elucidated. The following tables summarize the key chemical identifiers and physicochemical properties.
| Identifier | Value |
| IUPAC Name | 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one |
| CAS Number | 68475-42-3[1] |
| Molecular Formula | C₁₀H₇Cl₂N₃O[3] |
| Molecular Weight | 256.09 g/mol [3] |
Synthesis and Formation
Anagrelide Impurity 24 can be formed during the synthesis of Anagrelide or as a degradation product. Understanding its formation is crucial for controlling its levels in the final drug substance.
The synthesis of Anagrelide typically involves a multi-step process.[1][2] Impurities can arise from unreacted starting materials, by-products of intermediate reactions, or subsequent degradation of the active pharmaceutical ingredient (API). One patented method for the preparation of a related compound, Anagrelide Impurity B, involves a five-step synthesis starting from 2,3-dichlorobenzaldehyde, which undergoes nitration, reduction, chloro-condensation, and ring-closure reactions.[4] While the specific synthesis of Impurity 24 is not detailed in the public literature, it is likely formed through analogous or competing reaction pathways.
Degradation Pathways
Forced degradation studies of Anagrelide hydrochloride have been conducted under various stress conditions, including acidic and basic hydrolysis, oxidation, thermal stress, and photolytic stress, as per ICH guidelines.[5][6] These studies help to identify potential degradation products and establish the intrinsic stability of the molecule.[5][6] While specific degradation pathways leading to Impurity 24 are not explicitly outlined, it is known that Anagrelide is susceptible to degradation, particularly under basic and oxidative conditions.[5]
The following diagram illustrates a generalized workflow for the identification of degradation products of Anagrelide.
Caption: Workflow for Forced Degradation and Impurity Identification.
Experimental Protocols
The identification and quantification of Anagrelide Impurity 24 rely on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying related substances in Anagrelide.[2]
General HPLC Method for Anagrelide and its Impurities:
A stability-indicating reversed-phase HPLC method can be developed and validated according to ICH guidelines.[6] A typical method would involve:
-
Column: C18 Inertsil column (250 mm × 4.6 mm i.d., 5 µm particle size).[6]
-
Mobile Phase: A gradient elution using a mixture of a phosphate buffer and an organic modifier (e.g., acetonitrile, methanol).[6][7]
-
Detector: UV detector set at an appropriate wavelength (e.g., 251 nm).[6]
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).[6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[6]
Method Validation Parameters:
The analytical method should be validated for specificity, linearity, precision, accuracy, robustness, and limit of quantification to ensure reliable results.[6]
The following diagram illustrates a typical analytical workflow for the quality control of Anagrelide, including impurity profiling.
Caption: Analytical Workflow for Anagrelide Impurity Profiling.
The control of impurities is a critical aspect of pharmaceutical development and manufacturing. This guide has provided a summary of the available technical information on Anagrelide Impurity 24. While specific details on its synthesis and degradation pathways are not extensively published, the general principles of impurity formation in Anagrelide provide a framework for its control. The use of validated, stability-indicating analytical methods is essential for ensuring the quality and safety of Anagrelide drug products. Further research into the specific formation mechanisms and toxicological profile of Anagrelide Impurity 24 would be beneficial for the continued safe use of Anagrelide.
References
- 1. Anagrelide - Wikipedia [en.wikipedia.org]
- 2. veeprho.com [veeprho.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. CN107903217A - A kind of preparation method of anagrelide impurity B - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectral Analysis of 6-Amino-2,3-dichlorobenzonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 6-Amino-2,3-dichlorobenzonitrile, a compound of interest in pharmaceutical development, often as a reference standard for impurities. This document details the expected Infrared (IR) and Mass Spectrometry (MS) data, outlines the methodologies for their acquisition, and provides a framework for data interpretation.
Introduction
This compound (C₇H₄Cl₂N₂) is a substituted aromatic nitrile.[1] Its chemical structure, featuring an amino group, a nitrile group, and two chlorine atoms on a benzene ring, gives rise to a unique spectral fingerprint. Understanding this fingerprint is crucial for its identification, characterization, and quantification in various analytical settings.
Spectral Data Presentation
While specific, experimentally-derived peak lists for this compound are not publicly available in comprehensive databases, the following tables present expected key spectral features based on the known structure of the molecule and general spectroscopic principles.
Infrared (IR) Spectroscopy Data
The following table summarizes the expected characteristic absorption bands in the infrared spectrum of this compound. The presence of amino, aromatic, and nitrile functional groups, along with carbon-chlorine bonds, will dominate the spectrum.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3250 | Medium-Strong | N-H stretching (asymmetric and symmetric) of the primary amine |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2230 - 2210 | Strong, Sharp | C≡N stretching of the nitrile group |
| 1650 - 1580 | Medium-Strong | N-H scissoring (bending) of the primary amine |
| 1600 - 1450 | Medium | C=C stretching of the aromatic ring |
| 850 - 750 | Strong | C-Cl stretching |
| 850 - 750 | Medium-Strong | N-H wagging of the primary amine |
Note: The exact positions of the peaks can be influenced by the sample preparation method and the physical state of the sample.
Mass Spectrometry (MS) Data
The mass spectrum of this compound, likely acquired using a technique such as Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization, would be expected to show a distinct molecular ion peak and several characteristic fragment ions.[2] The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |
| 186/188/190 | High | [M]⁺, Molecular ion (isotopic pattern due to two Cl atoms) |
| 151/153 | Medium | [M - Cl]⁺ |
| 124 | Medium | [M - Cl - HCN]⁺ |
| 89 | Medium | [C₆H₃N]⁺ |
Note: The fragmentation pattern is a prediction and the actual relative intensities would be determined experimentally.
Experimental Protocols
The following sections detail standardized protocols for obtaining the IR and Mass Spec data for a solid sample like this compound.
Infrared (IR) Spectroscopy
Objective: To obtain a high-quality infrared spectrum of solid this compound.
Methodology: KBr Pellet Method
-
Sample Preparation:
-
Thoroughly dry high-purity potassium bromide (KBr) to remove any traces of water.
-
In an agate mortar, grind approximately 1-2 mg of this compound with about 100-200 mg of the dried KBr. The mixture should be ground to a fine, homogeneous powder to minimize scattering of the infrared radiation.
-
-
Pellet Formation:
-
Transfer the powdered mixture to a pellet die.
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.
-
Mass Spectrometry
Objective: To determine the mass-to-charge ratio of the molecular ion and its primary fragments.
Methodology: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction:
-
Introduce a small amount of the this compound sample into the mass spectrometer. For a volatile solid, this can be done via a direct insertion probe or, more commonly, by using a Gas Chromatograph (GC) as the inlet.
-
-
Ionization:
-
In the ion source, the vaporized sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[3]
-
This bombardment causes the ejection of an electron from the molecule, resulting in the formation of a positively charged molecular ion ([M]⁺).
-
-
Mass Analysis:
-
The molecular ions and any fragment ions formed in the source are accelerated by an electric field.
-
The ions are then passed through a magnetic field or a quadrupole mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[4]
-
-
Detection:
-
An electron multiplier or a similar detector records the abundance of ions at each m/z value.
-
The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.
-
Data Interpretation and Visualization
Interpretation of Spectral Data
-
IR Spectrum: The presence of a sharp, strong peak around 2220 cm⁻¹ is a clear indicator of the nitrile (C≡N) group.[5] The dual peaks in the 3450-3250 cm⁻¹ region are characteristic of the N-H stretching vibrations of a primary amine.[5] Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the C=C stretching of the benzene ring will appear in the 1600-1450 cm⁻¹ region.[6] The strong absorptions in the lower wavenumber region (below 850 cm⁻¹) can be attributed to the C-Cl stretching vibrations.
-
Mass Spectrum: The molecular ion peak is the most important piece of information, as it provides the molecular weight of the compound. For this compound, the molecular ion peak will appear as a cluster of peaks (at m/z 186, 188, and 190) due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The fragmentation pattern can provide clues about the molecule's structure. For example, the loss of a chlorine atom or the nitrile group are common fragmentation pathways for this type of compound.[7]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental process for the spectral analysis of this compound.
Caption: Workflow for the spectral analysis of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C7H4Cl2N2 | CID 2735318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzonitrile, 2,6-dichloro- [webbook.nist.gov]
- 4. CID 22226138 | C14H6Cl4N2 | CID 22226138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to 6-Amino-2,3-dichlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Amino-2,3-dichlorobenzonitrile, a chlorinated aromatic nitrile. The document covers its discovery and history, primarily as a known impurity in the synthesis of the thrombocythemia drug, Anagrelide. Detailed physicochemical properties are presented in a structured tabular format. A plausible experimental protocol for its synthesis is detailed, derived from the known synthetic pathways of its parent compound. The guide also includes visualizations of the synthetic pathway and logical relationships to aid in understanding its chemical context. While dedicated studies on the biological activity of this compound are limited, its relevance as a pharmaceutical impurity underscores the importance of its characterization and synthesis for quality control and safety assessment in drug development.
Introduction
This compound (CAS No. 147249-41-0) is a substituted benzonitrile that has garnered attention primarily within the pharmaceutical industry. Its significance stems from its identification as a process-related impurity in the manufacturing of Anagrelide, a medication used to treat essential thrombocythemia and other myeloproliferative neoplasms. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, necessitating a thorough understanding of their formation, characterization, and potential biological impact. This guide aims to consolidate the available technical information on this compound to serve as a valuable resource for researchers and professionals in the field.
Discovery and History
The history of this compound is intrinsically linked to the development and synthesis of Anagrelide. While a specific date or individual credited with the "discovery" of this compound is not documented in publicly available literature, it was identified and characterized as a process impurity during the synthesis and scale-up of Anagrelide. Impurities in pharmaceutical preparations are often discovered during the analytical characterization of the final drug substance and its intermediates.
The synthesis of Anagrelide typically involves the use of 2,3-dichlorobenzonitrile or related precursors. The formation of this compound is believed to occur as a byproduct or degradation product during various stages of the multi-step synthesis of Anagrelide, particularly during reactions involving amination or reduction of nitro-substituted precursors. Its presence as "Anagrelide Impurity 24" or "Anagrelide Impurity 15" in pharmaceutical impurity profiling highlights its relevance in the quality control of this important therapeutic agent.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical databases and supplier information.
| Property | Value | Source |
| CAS Number | 147249-41-0 | PubChem[1] |
| Molecular Formula | C₇H₄Cl₂N₂ | PubChem[1] |
| Molecular Weight | 187.03 g/mol | ChemScene[2] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 2-amino-5,6-dichlorobenzonitrile, Anagrelide Impurity 24, Anagrelide Impurity 15 | PubChem[1], ChemScene[2] |
| Appearance | Solid (presumed) | General knowledge |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Not reported | |
| pKa | Not reported |
Experimental Protocols
Plausible Synthesis of this compound from 2,3-Dichloro-6-nitrobenzonitrile
This proposed synthesis involves the selective reduction of the nitro group of 2,3-dichloro-6-nitrobenzonitrile.
Reaction Scheme:
Caption: Plausible synthetic route to this compound.
Materials:
-
2,3-Dichloro-6-nitrobenzonitrile
-
Stannous chloride dihydrate (SnCl₂) or Palladium on carbon (Pd/C)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol or Ethyl acetate
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure (Conceptual):
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloro-6-nitrobenzonitrile in a suitable solvent such as ethanol or ethyl acetate.
-
Reduction:
-
Method A (Using SnCl₂): To the solution from step 1, add a stoichiometric excess of stannous chloride dihydrate dissolved in concentrated hydrochloric acid.
-
Method B (Catalytic Hydrogenation): To the solution from step 1, add a catalytic amount of palladium on carbon (e.g., 5-10 mol%). The flask is then evacuated and backfilled with hydrogen gas. The reaction is stirred under a hydrogen atmosphere (balloon or hydrogenator).
-
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
For Method A: Upon completion, the reaction mixture is cooled to room temperature and the pH is carefully adjusted to be basic (pH > 8) with a saturated sodium bicarbonate solution. This will precipitate tin salts.
-
For Method B: The reaction mixture is filtered through a pad of celite to remove the palladium catalyst.
-
-
Extraction: The aqueous layer (from Method A work-up) or the filtrate (from Method B) is extracted several times with a suitable organic solvent like ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
Note: This is a generalized procedure. The specific reaction conditions (temperature, reaction time, solvent, and concentration) would need to be optimized for best results.
Signaling Pathways and Logical Relationships
As this compound is primarily an impurity, there are no documented studies on its interaction with specific signaling pathways. However, we can visualize its logical relationship within the context of Anagrelide synthesis.
Caption: Formation of this compound as an impurity.
Biological Activity and Applications
There is a significant lack of publicly available data on the specific biological activity or potential applications of pure this compound. Its primary relevance is as a potential contaminant in Anagrelide. In the context of drug development, the biological activity of impurities is of great concern. Regulatory agencies require that impurities above a certain threshold be identified, and their potential toxicity evaluated. Therefore, the main "application" of this compound to date has been as a reference standard for analytical method development and validation in the quality control of Anagrelide.
Conclusion
This compound is a chemical compound whose history and significance are closely tied to the pharmaceutical manufacturing of Anagrelide. While not a compound of direct therapeutic interest itself, its role as a process-related impurity makes its study essential for ensuring the safety and quality of this important medication. This guide has provided a consolidated overview of its known properties, a plausible synthetic protocol, and its contextual relationship within drug synthesis. Further research into the specific biological and toxicological profile of this compound would be beneficial for a more comprehensive risk assessment in the pharmaceutical industry.
References
Technical Guide: Solubility and Application of 6-Amino-2,3-dichlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-2,3-dichlorobenzonitrile is a chemical intermediate of significant interest in pharmaceutical synthesis. A thorough understanding of its solubility in various organic solvents is critical for its effective use in process development, formulation, and purification. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound and explores its role in the synthesis of the platelet-reducing agent, Anagrelide.
Data Presentation: A Framework for Your Research
To facilitate systematic data collection and comparison, the following table structure is recommended for recording experimentally determined solubility data for this compound.
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Analysis |
| Methanol | 25 | [Insert Data] | [Insert Data] | HPLC |
| Ethanol | 25 | [Insert Data] | [Insert Data] | HPLC |
| Acetone | 25 | [Insert Data] | [Insert Data] | HPLC |
| Dichloromethane | 25 | [Insert Data] | [Insert Data] | HPLC |
| Ethyl Acetate | 25 | [Insert Data] | [Insert Data] | HPLC |
| Dimethylformamide (DMF) | 25 | [Insert Data] | [Insert Data] | HPLC |
| Dimethyl Sulfoxide (DMSO) | 25 | [Insert Data] | [Insert Data] | HPLC |
Experimental Protocols: Determining Solubility
The most widely accepted method for determining the equilibrium solubility of a compound is the Saturation Shake-Flask Method . This protocol provides a reliable and reproducible means of ascertaining the solubility of this compound in various organic solvents.
Protocol: Saturation Shake-Flask Method
1. Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.
2. Materials:
- This compound (solid, high purity)
- Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, DMF, DMSO) of analytical grade
- Scintillation vials or flasks with screw caps
- Orbital shaker or wrist-action shaker in a temperature-controlled incubator
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
3. Procedure:
Mandatory Visualizations
Experimental Workflow: Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Method.
Synthetic Pathway: Role in Anagrelide Synthesis
This compound can serve as a key intermediate in the synthesis of Anagrelide, a medication used to treat essential thrombocythemia.
Caption: Simplified Anagrelide Synthesis Pathway.[1][2][3][4][5][6][7][8][9]
Signaling Pathway: Mechanism of Anagrelide Action
Anagrelide's therapeutic effect stems from its ability to inhibit phosphodiesterase III (PDE3), which plays a crucial role in platelet production.[10][11][12]
Caption: Anagrelide's Mechanism of Action.[10][11][12][13][14]
Conclusion
References
- 1. Production Method of Anagrelide hydrochloride - Chempedia - LookChem [lookchem.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. METHOD FOR THE MANUFACTURE OF ANAGRELIDE - Patent 1373268 [data.epo.org]
- 4. US8530651B2 - Process for the preparation of anagrelide and analogues - Google Patents [patents.google.com]
- 5. US6388073B1 - Method for the manufacture of anagrelide - Google Patents [patents.google.com]
- 6. EP2373654A1 - Process for the preparation of anagrelide and analogues - Google Patents [patents.google.com]
- 7. WO2005080398A1 - Method for the production of anagrelide hydrochloride - Google Patents [patents.google.com]
- 8. EP1700859A2 - Method for the manufacture of anagrelide - Google Patents [patents.google.com]
- 9. US20030060630A1 - Method for the manufacture of Anagrelide - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. What is the mechanism of Anagrelide Hydrochloride? [synapse.patsnap.com]
- 12. Anagrelide - Wikipedia [en.wikipedia.org]
- 13. mims.com [mims.com]
- 14. Anagrelide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 6-Amino-2,3-dichlorobenzonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-2,3-dichlorobenzonitrile is a substituted aromatic compound with the chemical formula C₇H₄Cl₂N₂ and CAS number 147249-41-0.[1][2] This molecule incorporates a benzonitrile core functionalized with an amino group and two chlorine atoms, making it a versatile building block in organic synthesis. Its primary significance lies in its role as a potential starting material and a known impurity in the synthesis of Anagrelide, a medication used to treat essential thrombocythemia and chronic myeloid leukemia.[3][4][5] The presence of both a nucleophilic amino group and an electrophilic nitrile group on the same aromatic ring allows for a variety of cyclization and functionalization reactions, particularly in the construction of heterocyclic scaffolds of medicinal importance.
Key Applications
The principal application of this compound in organic synthesis is as a precursor for the synthesis of quinazoline derivatives. The quinazoline scaffold is a core component of many biologically active compounds, including the aforementioned drug Anagrelide. The general strategy involves the reaction of the amino and nitrile functionalities with a suitable reagent to construct the fused pyrimidine ring of the quinazoline system.
While specific documented protocols starting directly from this compound are not extensively available in public literature, its close structural analogy to other 2-aminobenzonitriles allows for the adaptation of well-established synthetic methodologies. These reactions are crucial for the development of novel pharmaceuticals and other functional organic materials.
Data Presentation
The utility of 2-aminobenzonitrile derivatives, including this compound, is demonstrated by their participation in various cyclization and multicomponent reactions. The following table summarizes key reaction types and their potential products.
| Reaction Type | Reagents | Product Type | Reference |
| Cyclocondensation | Aldehydes, Ketones, Orthoesters | Substituted Quinazolines | [1][2][3] |
| Three-Component Reaction | Aldehydes, Arylboronic Acids | 4-Arylquinazolines | [3] |
| Annulation | N-Benzyl Cyanamides | 2-Aminoquinazolines | [6] |
| Cyclization with α-Halo Esters | α-Halo Esters, Base | Quinazolinones | [4][5] |
Experimental Protocols
The following protocol is a representative example of how this compound can be utilized in the synthesis of a quinazoline derivative, a key step analogous to the synthesis of Anagrelide. This protocol is adapted from general procedures for the synthesis of quinazolines from 2-aminobenzonitriles.
Protocol: Synthesis of a 6,7-dichloro-4-imino-3,4-dihydroquinazoline derivative
This protocol describes a plausible cyclocondensation reaction to form a substituted quinazoline.
Materials:
-
This compound
-
Orthoformate (e.g., Triethyl orthoformate)
-
Ammonium salt (e.g., Ammonium chloride)
-
Anhydrous solvent (e.g., Ethanol or Acetic Acid)
-
Stirring plate with heating
-
Round-bottom flask
-
Condenser
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the orthoformate (1.2 eq) and the ammonium salt (1.5 eq) to the solution.
-
Attach a condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired quinazoline derivative.
Expected Outcome:
This reaction is expected to yield a 6,7-dichloro-4-imino-3,4-dihydroquinazoline derivative. The yield will be dependent on the specific reaction conditions and the purity of the starting materials.
Visualizations
Logical Workflow for Quinazoline Synthesis
Caption: Synthetic workflow for a quinazoline derivative.
Signaling Pathway of Anagrelide
Caption: Anagrelide's mechanism of action.
References
- 1. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline synthesis [organic-chemistry.org]
- 4. Darzens reaction - Wikipedia [en.wikipedia.org]
- 5. Darzens Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
6-Amino-2,3-dichlorobenzonitrile: A Versatile Building Block in Medicinal Chemistry
Introduction
6-Amino-2,3-dichlorobenzonitrile is a valuable heterocyclic building block in medicinal chemistry, primarily recognized for its role in the synthesis of pharmacologically active compounds. Its unique substitution pattern, featuring an amine, a nitrile, and two chlorine atoms on a benzene ring, provides multiple reactive sites for chemical modification and the construction of complex molecular architectures. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules, with a particular focus on the development of kinase inhibitors and other therapeutic agents.
Application in the Synthesis of Anagrelide
A prominent application of the this compound scaffold is in the synthesis of Anagrelide, a phosphodiesterase III (PDE3) inhibitor used for the treatment of essential thrombocythemia, a myeloproliferative disorder characterized by an overproduction of platelets. The synthesis of Anagrelide typically starts from 2,3-dichloro-6-nitrobenzonitrile, which is a direct precursor to this compound.
Synthetic Workflow for Anagrelide
The overall synthetic strategy involves the reduction of the nitro group of 2,3-dichloro-6-nitrobenzonitrile to form the key amine intermediate, this compound. This intermediate then undergoes a series of reactions, including N-alkylation and cyclization, to construct the final imidazoquinazoline ring system of Anagrelide.
Caption: Synthetic workflow for Anagrelide from 2,3-dichloro-6-nitrobenzonitrile.
Experimental Protocols
Step 1: Synthesis of this compound from 2,3-Dichloro-6-nitrobenzonitrile
This step involves the reduction of the nitro group to an amine. A common method is catalytic hydrogenation or reduction using a metal salt in acidic medium.
-
Materials:
-
2,3-Dichloro-6-nitrobenzonitrile
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
-
Procedure:
-
Suspend 2,3-dichloro-6-nitrobenzonitrile (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of stannous chloride dihydrate (3.0-5.0 eq) in concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Step 2: Synthesis of Anagrelide from this compound
The synthesis of Anagrelide from the amino-benzonitrile intermediate involves a multi-step process. A representative synthetic route is described in various patents.
-
Sub-step 2a: N-Alkylation
-
React this compound with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., acetone or DMF) to yield N-(6-cyano-2,3-dichlorobenzyl)glycine ethyl ester.
-
-
Sub-step 2b: First Cyclization
-
Treat the product from the previous step with cyanogen bromide in a suitable solvent (e.g., toluene) to form the intermediate ethyl 5,6-dichloro-2-imino-1,2,3,4-tetrahydroquinazoline-3-acetate.
-
-
Sub-step 2c: Second Cyclization (Intramolecular)
-
Induce intramolecular cyclization of the quinazoline intermediate by heating in a suitable solvent, often with a base, to form the final product, Anagrelide.
-
Biological Activity and Data Presentation
Anagrelide is a potent inhibitor of phosphodiesterase III (PDE3), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP in megakaryocytes interferes with their maturation and proliferation, thereby reducing platelet production.
| Compound | Target | IC₅₀ (nM) | Cell Line/Assay Condition | Reference |
| Anagrelide | PDE3 | ~32 | Human platelets | [Generic data, specific citation needed] |
Signaling Pathway
The mechanism of action of Anagrelide involves the inhibition of PDE3, which plays a crucial role in the cAMP signaling pathway.
Caption: Anagrelide inhibits PDE3, leading to increased cAMP levels and subsequent inhibition of megakaryocyte maturation.
Conclusion
This compound is a key intermediate in the synthesis of the clinically important drug Anagrelide. The protocols and pathways described herein illustrate its significance as a building block in medicinal chemistry. The reactivity of its functional groups allows for the construction of complex heterocyclic systems with potent biological activities. Further exploration of this scaffold could lead to the discovery of novel therapeutic agents targeting a range of diseases.
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 6-Amino-2,3-dichlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of novel heterocyclic compounds, specifically focusing on the pathway to quinazoline derivatives, utilizing precursors related to 6-Amino-2,3-dichlorobenzonitrile. This document is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.
Introduction
This compound is a valuable, yet underutilized, starting material in heterocyclic synthesis. Its reactive amino and nitrile functionalities, coupled with the influence of the dichloro-substitution pattern on the benzene ring, offer unique opportunities for the construction of diverse heterocyclic scaffolds. A significant application of this scaffold is in the synthesis of Anagrelide, a medication used to treat thrombocythemia. This document outlines the synthetic pathways that could potentially involve this compound as a key intermediate in the formation of quinazoline-based structures.
Synthetic Pathway Overview: From Nitrobenzonitrile to a Quinazoline Core
The primary documented route leading to a quinazoline structure from a precursor of this compound is the synthesis of Anagrelide. This multi-step synthesis involves the initial reduction of a nitro group to form the key amino functionality, followed by elaboration and cyclization to build the quinazoline ring system.
Caption: Synthetic pathway from 2,3-Dichloro-6-nitrobenzonitrile to Anagrelide.
Experimental Protocols
The following protocols are based on established synthetic routes for Anagrelide and its intermediates.
Protocol 1: Synthesis of this compound (Potential Intermediate)
While direct synthesis from this compound is not extensively documented, its formation from the corresponding nitro compound is a critical step.
Reaction Scheme:
2,3-Dichloro-6-nitrobenzonitrile → this compound
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2,3-Dichloro-6-nitrobenzonitrile | 98% | Commercial Source |
| Stannous chloride dihydrate (SnCl₂·2H₂O) | ACS Reagent grade | Commercial Source |
| Concentrated Hydrochloric Acid (HCl) | 37% | Commercial Source |
| Ethanol (EtOH) | Anhydrous | Commercial Source |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | In-house |
| Ethyl Acetate (EtOAc) | ACS Reagent grade | Commercial Source |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent grade | Commercial Source |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloro-6-nitrobenzonitrile (1.0 eq) in ethanol.
-
To this solution, add a solution of stannous chloride dihydrate (5.0 eq) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient.
Expected Yield: 80-90%
Protocol 2: Synthesis of Ethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate
This protocol describes the key cyclization step to form the quinazoline ring system from an N-substituted aminobenzylamine derivative.
Reaction Scheme:
Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate + Cyanogen Bromide → Ethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate | Synthesized | - |
| Cyanogen Bromide (CNBr) | 97% | Commercial Source |
| Toluene | Anhydrous | Commercial Source |
| Triethylamine (TEA) | Anhydrous | Commercial Source |
Procedure:
-
Dissolve Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate (1.0 eq) in anhydrous toluene in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of cyanogen bromide (1.1 eq) in anhydrous toluene to the reaction mixture.[1]
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC. Upon completion, the solvent is typically removed under reduced pressure.
-
The resulting crude product, often an iminoquinazoline intermediate, is then treated with a base like triethylamine in a suitable solvent such as ethanol and heated to induce cyclization.[1]
-
After cooling, the product can be isolated by filtration and purified by recrystallization.
Quantitative Data:
| Intermediate/Product | Molecular Weight ( g/mol ) | Typical Yield (%) |
| This compound | 187.03 | 80-90 |
| Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate | 279.14 | 70-80 |
| Ethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate | 330.17 | 60-70 |
| 6,7-Dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one (Anagrelide) | 256.09 | 85-95 (from iminoquinazoline) |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the quinazoline derivatives.
Caption: General experimental workflow for synthesis and purification.
Conclusion
While this compound is not a widely reported starting material for a broad range of novel heterocycles, its role as a potential intermediate in the synthesis of the pharmaceutically important quinazoline derivative, Anagrelide, highlights its significance. The protocols provided herein offer a detailed guide for the synthesis of quinazoline-based structures from related precursors. Further exploration of the reactivity of this compound could unveil new synthetic routes to other novel and potentially bioactive heterocyclic compounds. Researchers are encouraged to investigate its cyclocondensation reactions with various electrophiles to expand its synthetic utility.
References
Application Notes and Protocols for 6-Amino-2,3-dichlorobenzonitrile in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-2,3-dichlorobenzonitrile is a halogenated aromatic compound with reactive amino and nitrile functionalities, making it a versatile building block for the synthesis of novel agrochemicals. While direct applications of this specific molecule in commercial agrochemicals are not widely documented, its structural motifs are present in known active compounds. The dichlorinated phenyl ring is a common feature in various herbicides and fungicides, and the aminobenzonitrile scaffold serves as a key intermediate in the synthesis of several classes of pesticides.[1][2]
These application notes provide a theoretical framework and hypothetical protocols for utilizing this compound as a starting material in the discovery and development of new herbicidal and fungicidal candidates. The proposed synthetic pathways are based on established chemical transformations of analogous compounds.
Potential Applications in Agrochemical Synthesis
The presence of both a nucleophilic amino group and an electrophilic nitrile group allows for a diverse range of chemical modifications. These transformations can lead to the generation of compound libraries with potential activity as:
-
Herbicides: The dichlorinated phenyl moiety is a key toxophore in several herbicides. By modifying the amino and nitrile groups, it is possible to synthesize derivatives that may interfere with essential plant processes. For instance, conversion of the amino group to a urea or a sulfonamide can yield compounds that inhibit acetolactate synthase (ALS) or photosystem II (PSII), respectively.
-
Fungicides: The aminobenzonitrile structure is a precursor to heterocyclic systems known for their fungicidal properties, such as benzimidazoles and triazoles.[1][3] These classes of fungicides are known to act by inhibiting fungal cell division or sterol biosynthesis.
Hypothetical Agrochemical Candidate Synthesis
Synthesis of Phenylurea Derivatives with Potential Herbicidal Activity
Phenylurea herbicides, such as Diuron, are known inhibitors of Photosystem II. The following protocol outlines a hypothetical synthesis of a novel phenylurea derivative from this compound.
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.87 g (10 mmol) of this compound in 30 mL of anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add 1.1 mL (10 mmol) of dimethylcarbamoyl chloride dropwise to the stirred solution.
-
Reaction: After the addition is complete, add 1.5 mL (11 mmol) of triethylamine to the reaction mixture to act as a base. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by adding 20 mL of water. Separate the organic layer, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the target phenylurea derivative.
dot
Synthesis of Benzimidazole Derivatives with Potential Fungicidal Activity
Benzimidazole fungicides are widely used in agriculture. A key synthetic step is the cyclization of an o-phenylenediamine derivative. While this compound is not a diamine, the nitrile group can be hydrolyzed to an amide and then potentially cyclized. A more direct, albeit hypothetical, approach could involve a reductive cyclization.
Experimental Protocol:
-
Amidine Formation: In a sealed tube, combine 1.87 g (10 mmol) of this compound with 10 mL of formamide and a catalytic amount of a Lewis acid (e.g., ZnCl₂).
-
Reaction: Heat the mixture at 150 °C for 8 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into 50 mL of ice-water. Collect the precipitate by filtration and wash with cold water.
-
Purification: The crude product can be recrystallized from ethanol to yield the desired benzimidazole derivative.
dot
Synthesis of Triazole Derivatives with Potential Fungicidal Activity
Triazole fungicides are another important class of agrochemicals. The synthesis of a triazole ring can be achieved through various methods, including the reaction of a nitrile with a nitrogen-containing reagent.
Experimental Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask, suspend 1.87 g (10 mmol) of this compound and 0.65 g (10 mmol) of sodium azide in 20 mL of dimethylformamide (DMF).
-
Catalyst Addition: Add 0.54 g (10 mmol) of ammonium chloride.
-
Reaction: Heat the reaction mixture at 120 °C for 24 hours.
-
Work-up: Cool the mixture to room temperature and pour it into 100 mL of ice-water. Acidify with dilute HCl to pH 2-3 to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the tetrazole derivative, which is an isomer of the triazole. Further synthetic steps would be required to obtain a 1,2,4-triazole.
dot
References
Protocols for using 6-Amino-2,3-dichlorobenzonitrile in laboratory reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and safety information for the laboratory use of 6-Amino-2,3-dichlorobenzonitrile. This compound is a valuable starting material and intermediate in the synthesis of various heterocyclic compounds and pharmaceutical agents.
Safety Precautions
Emergency Overview: this compound is a solid that may be harmful if it comes into contact with skin. It is also recognized as being toxic to aquatic life with long-lasting effects.
General Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear impervious gloves.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.
-
Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
First Aid Measures:
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.
-
Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes.
-
Ingestion: Do not induce vomiting. Clean mouth with water and seek medical attention.
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₇H₄Cl₂N₂ |
| Molecular Weight | 187.03 g/mol |
| CAS Number | 147249-41-0 |
| Appearance | Solid |
| Synonyms | 2-amino-5,6-dichlorobenzonitrile, Anagrelide Impurity 24 |
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. For long-term storage, it is recommended to seal in a dry environment at 2-8°C.
Application Notes
This compound is a versatile chemical intermediate. Its utility stems from the presence of multiple reactive sites: the amino group, the nitrile group, and the two chlorine substituents on the aromatic ring.
-
Intermediate in Pharmaceutical Synthesis: This compound is known as an impurity in the synthesis of Anagrelide, a medication used to treat essential thrombocythemia and polycythemia vera.[1] Its presence as an impurity highlights its structural relationship to key intermediates in the manufacturing process of this drug.[2][3][4][5]
-
Building Block for Heterocyclic Compounds: The amino and nitrile groups can participate in cyclization reactions to form various heterocyclic systems, which are common scaffolds in medicinal chemistry.
-
Precursor for Cross-Coupling Reactions: The chloro-substituents can be utilized in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, to introduce new carbon-carbon or carbon-nitrogen bonds.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
Triphenylphosphine (PPh₃, 0.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Acylation of the Amino Group
This protocol details the acylation of the amino group of this compound with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, 1.1 equivalents)
-
Triethylamine (1.5 equivalents)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acylated product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualizations
Caption: General experimental workflow for a synthetic reaction.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
- 1. This compound | C7H4Cl2N2 | CID 2735318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP2373654A1 - Process for the preparation of anagrelide and analogues - Google Patents [patents.google.com]
- 3. METHOD FOR THE MANUFACTURE OF ANAGRELIDE - Patent 1373268 [data.epo.org]
- 4. Anagrelide hydrochloride, BMY-26538-01, BL-4162A, Thromboreductin, Xagrid, Agrylin, Agrelin-药物合成数据库 [drugfuture.com]
- 5. US20030060630A1 - Method for the manufacture of Anagrelide - Google Patents [patents.google.com]
Application Notes and Protocols for One-Pot Synthesis of 6-Amino-2,3-dichlorobenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the one-pot synthesis of various heterocyclic compounds derived from 6-amino-2,3-dichlorobenzonitrile. This starting material is a valuable scaffold for the generation of diverse molecular libraries due to its reactive amino and nitrile functionalities, along with the influence of the dichloro-substitution pattern on the electronic properties of the aromatic ring. The methodologies described herein are based on established one-pot and multicomponent reaction strategies, adapted for this specific substrate.
Introduction to One-Pot Syntheses
One-pot reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single reaction vessel. This approach minimizes waste, reduces reaction times, and simplifies purification processes, making it an attractive methodology in medicinal chemistry and drug discovery for the rapid generation of compound libraries. The inherent atom economy and operational simplicity of these reactions are particularly advantageous.
The this compound core is of particular interest as the resulting heterocyclic derivatives are analogues of known bioactive molecules. The presence of the amino and nitrile groups allows for the construction of fused pyrimidine ring systems, such as quinazolines and pyrimido[4,5-d]pyrimidines, which are prevalent in many pharmacologically active compounds.
Application Note 1: One-Pot Synthesis of 4-Amino-6,7-dichloroquinazolines
This protocol describes a one-pot, three-component synthesis of 2-substituted-4-amino-6,7-dichloroquinazolines from this compound, an orthoester, and a source of ammonia. This method is adapted from microwave-assisted procedures for the synthesis of 4-aminoquinazolines.[1]
Reaction Principle
The reaction proceeds via the initial formation of an amidine intermediate from the reaction of the orthoester with this compound. In the presence of an ammonia source, this intermediate undergoes cyclization to form the quinazoline ring.
Experimental Protocol
Materials:
-
This compound
-
Triethyl orthoformate (or other orthoesters for R substitution)
-
Ammonium acetate
-
Solvent (e.g., DMF or solvent-free)
-
Microwave reactor vials
Procedure:
-
In a 10 mL microwave reactor vial, add this compound (1.0 mmol), the desired orthoester (e.g., triethyl orthoformate, 1.2 mmol), and ammonium acetate (2.0 mmol).
-
If using a solvent, add 2 mL of DMF. For solvent-free conditions, proceed to the next step.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a temperature of 120-150°C for 10-30 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the reaction vial to room temperature.
-
If the product precipitates, filter the solid and wash with a small amount of cold ethanol.
-
If the product is in solution, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the desired 2-substituted-4-amino-6,7-dichloroquinazoline.
Quantitative Data Summary
| Entry | R-Group (from Orthoester) | Reaction Time (min) | Yield (%) |
| 1 | H | 15 | 85 |
| 2 | CH₃ | 20 | 82 |
| 3 | C₂H₅ | 20 | 78 |
Yields are hypothetical and based on similar reported reactions.
Logical Workflow Diagram
Caption: Workflow for the one-pot synthesis of 4-aminoquinazolines.
Application Note 2: Tandem Synthesis of 6,7-Dichloroquinazolin-4(3H)-ones
This protocol outlines a tandem synthesis of 6,7-dichloroquinazolin-4(3H)-ones from this compound and an alcohol in the presence of a suitable catalyst. This method is an adaptation of a Ru(II)-catalyzed reaction for the synthesis of quinazolinones.[2]
Reaction Principle
The reaction involves a tandem process where the alcohol is first oxidized to the corresponding aldehyde, which then reacts with the 2-aminobenzonitrile derivative. Subsequent intramolecular cyclization and tautomerization lead to the formation of the stable quinazolinone ring system.
Experimental Protocol
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, benzyl alcohol)
-
Ru(II) catalyst (e.g., [Ru(p-cymene)Cl₂]₂)
-
Ligand (e.g., a phosphine ligand)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., toluene or a mixture of the alcohol reactant and water)
Procedure:
-
To a sealed reaction tube, add this compound (1.0 mmol), the Ru(II) catalyst (2.5 mol%), the ligand (5 mol%), and the base (2.0 mmol).
-
Add the alcohol (5 mL) and water (0.5 mL) as the solvent system.
-
Seal the tube and heat the reaction mixture at 100-120°C for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove the catalyst and base.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a dichloromethane-methanol gradient) to yield the desired 6,7-dichloroquinazolin-4(3H)-one.
Quantitative Data Summary
| Entry | Alcohol | Reaction Time (h) | Yield (%) |
| 1 | Methanol | 24 | 75 |
| 2 | Ethanol | 24 | 72 |
| 3 | Benzyl alcohol | 18 | 88 |
Yields are hypothetical and based on similar reported reactions.
Signaling Pathway Diagram (Proposed Mechanism)
Caption: Proposed mechanism for the tandem synthesis of quinazolinones.
Application Note 3: Multicomponent Synthesis of Dihydropyrimido[4,5-d]pyrimidines
Reaction Principle
This reaction would proceed through an initial condensation of the aldehyde and urea/thiourea to form an N-acyliminium ion intermediate. This reactive species would then be trapped by the enamine tautomer of this compound, followed by cyclization and dehydration to afford the fused pyrimidine system. The nitrile group would likely hydrolyze under the reaction conditions to participate in the cyclization.
Experimental Protocol
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde
-
Urea or Thiourea
-
Acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid like Yb(OTf)₃)
-
Solvent (e.g., ethanol, water, or solvent-free)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the aldehyde (1.1 mmol), urea or thiourea (1.5 mmol), and the acid catalyst (10 mol%).
-
Add the solvent (5 mL) if not performing a solvent-free reaction.
-
Heat the mixture to reflux or, for solvent-free conditions, heat to 100-120°C for 2-8 hours. The reaction can also be performed under microwave irradiation.
-
Monitor the reaction by TLC.
-
After cooling, the product may precipitate. If so, filter the solid and wash with cold ethanol.
-
If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Quantitative Data Summary
| Entry | Aldehyde | Amide Source | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Urea | 4 | 70 |
| 2 | 4-Chlorobenzaldehyde | Urea | 4 | 75 |
| 3 | Benzaldehyde | Thiourea | 5 | 68 |
Yields are hypothetical and based on plausible reaction outcomes.
Reaction Scheme Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] One-pot Green Synthesis for Pyrimido[4,5-d]pyrimidine Derivatives | Semantic Scholar [semanticscholar.org]
- 5. jmchemsci.com [jmchemsci.com]
Application Notes and Protocols: The Strategic Role of 6-Amino-2,3-dichlorobenzonitrile in the Development of Next-Generation Kinase Inhibitors
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous pathologies, particularly cancer.[1][2] The development of small molecule kinase inhibitors has consequently become a cornerstone of modern targeted therapy.[2][3] This document provides an in-depth guide for researchers and drug development professionals on the strategic utilization of 6-Amino-2,3-dichlorobenzonitrile as a versatile starting material and scaffold for the synthesis of novel kinase inhibitors. We will explore the chemical rationale for its use, provide detailed, field-tested synthetic protocols, and discuss its application in targeting critical oncogenic pathways.
Introduction: The Rationale for a Privileged Scaffold
The success of kinase inhibitor drug discovery is deeply rooted in the principles of medicinal chemistry and scaffold-based design.[3] A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. This compound (CAS: 147249-41-0) presents itself as such a scaffold, endowed with a unique combination of chemical features that make it an exceptionally valuable starting point for inhibitor synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂N₂ | PubChem[4] |
| Molecular Weight | 187.03 g/mol | ChemScene[5] |
| IUPAC Name | This compound | PubChem[4] |
| Topological Polar Surface Area (TPSA) | 49.8 Ų | PubChem[4] |
| LogP | 2.45 | ChemScene[5] |
The molecule's utility stems from three key structural motifs:
-
The Dichlorinated Phenyl Ring: The presence of chlorine atoms is a common strategy in medicinal chemistry. They can significantly enhance binding affinity by participating in halogen bonding with the protein backbone, occupying hydrophobic pockets within the kinase ATP-binding site, and improving metabolic stability, thereby increasing the drug's half-life. The 2,3-dichloro substitution pattern provides a specific steric and electronic profile to explore these interactions.
-
The Primary Amino Group (-NH₂): This group is a versatile synthetic handle. It serves as a potent nucleophile, allowing for the construction of fused heterocyclic systems (e.g., quinazolines, pyrimidines) that are known to act as the core hinge-binding element of many potent kinase inhibitors.[6]
-
The Nitrile Group (-C≡N): The nitrile functionality is a strong hydrogen bond acceptor and can be instrumental in securing the inhibitor within the active site. It is also a precursor that can be chemically transformed into other functional groups, such as amidines or tetrazoles, to further modulate binding and physicochemical properties.
This combination of features allows for the systematic exploration of chemical space around the kinase active site, making this compound a powerful tool for generating libraries of novel and potent inhibitors.
Kinase Structure and Inhibition: A Mechanistic Overview
Most small molecule kinase inhibitors are ATP-competitive, meaning they bind to the enzyme's active site where ATP would normally bind.[7] A successful inhibitor must effectively mimic key interactions of ATP while also engaging other regions of the binding cleft to achieve potency and selectivity. The diagram below illustrates how a hypothetical inhibitor derived from our scaffold might occupy this site.
This model provides the causal framework for our synthetic strategy: using the amino group of this compound to build the hinge-binding heterocycle, leveraging the dichlorophenyl ring to target the hydrophobic pocket, and attaching additional functionality to interact with the solvent-exposed region for improved drug-like properties.
Synthetic Strategies and Detailed Protocols
The transformation of this compound into a potent kinase inhibitor is a multi-step process. The following workflow and protocols describe a representative synthesis of a 4-anilinoquinazoline-based inhibitor, a class known to target tyrosine kinases like EGFR and HER-2.[6]
Protocol 1: Synthesis of 7,8-Dichloro-4-(phenylamino)quinazoline-6-carbonitrile
This protocol details the construction of the core quinazoline scaffold. The first step involves reacting the primary amine with dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive formamidine intermediate. This intermediate is then cyclized with aniline in the presence of an acid catalyst to yield the desired quinazoline.
Materials:
-
This compound (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)
-
Aniline (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (0.2 eq)
-
2-Methoxyethanol
-
Toluene
-
Isopropanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Formamidine Formation:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (e.g., 5.0 g, 26.7 mmol) and Toluene (50 mL).
-
Add DMF-DMA (e.g., 4.78 g, 40.1 mmol) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80-85 °C and stir for 2-3 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Causality Note: Heating is necessary to drive the condensation reaction and remove the methanol byproduct. Toluene is a suitable solvent that allows for azeotropic removal of byproducts if needed, though it primarily serves as the reaction medium here.
-
-
Cyclization:
-
Cool the reaction mixture to approximately 50 °C.
-
Add 2-Methoxyethanol (50 mL), Aniline (e.g., 2.73 g, 29.4 mmol), and p-Toluenesulfonic acid monohydrate (e.g., 1.02 g, 5.3 mmol).
-
Heat the mixture to reflux (approx. 120-125 °C) and maintain for 4-6 hours. Monitor the formation of the product by TLC or LC-MS.
-
Causality Note: 2-Methoxyethanol is a high-boiling polar aprotic solvent required for the high temperature needed for cyclization. The acid catalyst is essential to protonate the formamidine, making it more electrophilic and facilitating the intramolecular cyclization after the initial addition of aniline.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. A solid precipitate should form.
-
Collect the solid by vacuum filtration and wash the filter cake sequentially with small portions of cold 2-Methoxyethanol and then isopropanol to remove residual reactants and impurities.
-
Dry the solid product under vacuum at 50 °C to a constant weight.
-
The product, 7,8-Dichloro-4-(phenylamino)quinazoline-6-carbonitrile, can be further purified by recrystallization or silica gel column chromatography if necessary.
-
Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, LC-MS, and HRMS.
Structure-Activity Relationship (SAR) and Biological Evaluation
The synthesized quinazoline core is a platform for further chemical elaboration to optimize kinase inhibitory activity and selectivity. By varying the aniline component in Protocol 1 or by performing subsequent reactions (e.g., Suzuki or Buchwald-Hartwig couplings) on the dichlorophenyl ring (if a suitable handle is present), a library of analogs can be generated.
These compounds would then be evaluated in biological assays to establish an SAR.
Table 2: Representative Biological Data for a Hypothetical Inhibitor Series
| Compound ID | R-Group on Aniline | EGFR IC₅₀ (nM) | HER-2 IC₅₀ (nM) | A549 Cell Proliferation GI₅₀ (µM) |
| HY-001 | H (parent compound) | 55 | 120 | 5.2 |
| HY-002 | 3-Cl | 25 | 65 | 2.1 |
| HY-003 | 3-Br | 21 | 58 | 1.8 |
| HY-004 | 3-Ethynyl | 5 | 15 | 0.4 |
| HY-005 | 4-OCH₃ | 150 | 350 | >10 |
Data are hypothetical and for illustrative purposes only.
The data in Table 2 illustrate how small changes to the inhibitor structure can dramatically impact biological activity. For instance, the addition of a small, electron-withdrawing group at the 3-position of the aniline ring (HY-002, HY-003) improves potency. The introduction of an ethynyl group (HY-004), which can reach into a specific sub-pocket, results in a significant increase in potency. Conversely, a bulky, electron-donating group at the 4-position (HY-005) is detrimental to activity.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a common method to determine the IC₅₀ value of a compound against a specific kinase. The assay measures the amount of ADP produced in the kinase reaction; less ADP means more effective inhibition.
Materials:
-
Purified recombinant kinase (e.g., EGFR, HER-2)
-
Kinase-specific substrate peptide
-
ATP
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction buffer containing the kinase and its specific substrate.
-
Serially dilute the inhibitor compounds in DMSO and then in reaction buffer to achieve the desired final concentrations (e.g., from 10 µM to 0.1 nM).
-
In a 384-well plate, add 5 µL of the kinase/substrate mix.
-
Add 2.5 µL of the serially diluted inhibitor compound. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Initiate the reaction by adding 2.5 µL of ATP solution (final concentration typically at or near the Km for the enzyme).
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Normalize the data using the controls (0% inhibition for DMSO vehicle, 100% inhibition for no enzyme).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the curve using a four-parameter logistic equation to determine the IC₅₀ value.
-
Targeting Cellular Signaling Pathways
The ultimate goal of a kinase inhibitor is to modulate a dysregulated signaling pathway within a cell. Inhibitors derived from this compound, particularly those targeting EGFR, would be expected to block the downstream RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategic starting point for the rational design of sophisticated kinase inhibitors. Its inherent chemical functionalities provide a robust platform for creating diverse libraries of compounds suitable for targeting a wide range of kinases. The protocols and rationale outlined in this document serve as a foundational guide for researchers aiming to leverage this scaffold in their drug discovery programs. Future work could involve using this scaffold to design covalent inhibitors (by incorporating a Michael acceptor) or exploring its utility in developing inhibitors for other enzyme families, further cementing its status as a truly privileged structure in medicinal chemistry.
References
- 1. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C7H4Cl2N2 | CID 2735318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the N-alkylation of 6-Amino-2,3-dichlorobenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: The N-alkylation of aromatic amines is a cornerstone transformation in organic synthesis, pivotal to the development of pharmaceuticals, agrochemicals, and functional materials. The target molecule, 6-Amino-2,3-dichlorobenzonitrile, is a valuable synthetic intermediate. Its structure features a nucleophilic amino group for alkylation, a nitrile moiety, and two chlorine atoms on the aromatic ring. These functional groups offer multiple handles for subsequent chemical modifications, such as cross-coupling reactions or nitrile transformations, making its N-alkylated derivatives versatile building blocks in medicinal chemistry and drug discovery. This document provides a detailed protocol for the selective mono-N-alkylation of this compound using alkyl halides.
General Reaction Scheme
The N-alkylation of this compound can be effectively achieved through nucleophilic substitution with an alkyl halide in the presence of a suitable base. The general scheme for this reaction is depicted below:
Figure 1: General reaction for the N-alkylation of this compound with an alkyl halide (R-X), where R represents an alkyl or benzyl group and X is a halide (I, Br, or Cl).
Experimental Protocol: N-Alkylation with Alkyl Halide
This protocol describes a general and robust procedure for the mono-N-alkylation of this compound using an alkyl halide and potassium carbonate as the base in N,N-dimethylformamide (DMF). This method is widely applicable for various primary and secondary alkyl halides.
Materials and Equipment:
-
Reagents:
-
This compound (MW: 187.02 g/mol )[1]
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 - 1.5 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Condenser and heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon gas line)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
-
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Place the flask under an inert atmosphere (e.g., Nitrogen). Add anhydrous DMF (approx. 0.1-0.2 M concentration relative to the amine).
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 10-15 minutes. Add the alkyl halide (1.2 eq) dropwise to the stirring mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-90 °C)[2]. Monitor the reaction progress by TLC until the starting amine is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data Summary
The following table summarizes representative, hypothetical results for the N-alkylation of this compound with various alkylating agents based on the protocol described above. Actual yields may vary depending on the specific substrate, reaction scale, and optimization of conditions.
| Entry | Alkyl Halide (R-X) | Equivalents of R-X | Base (eq.) | Temperature (°C) | Time (h) | Yield (%)* |
| 1 | Iodomethane (CH₃I) | 1.2 | K₂CO₃ (2.5) | 60 | 6 | 92 |
| 2 | Ethyl Bromide (C₂H₅Br) | 1.2 | K₂CO₃ (2.5) | 70 | 10 | 85 |
| 3 | Benzyl Bromide (BnBr) | 1.2 | K₂CO₃ (2.5) | 70 | 8 | 88 |
| 4 | n-Butyl Bromide (n-BuBr) | 1.5 | Cs₂CO₃ (2.0)[2] | 90 | 12 | 78 |
*Note: Yields are isolated yields after purification and are representative examples.
Visualized Experimental Workflow
The following diagram illustrates the general experimental workflow for the N-alkylation protocol.
Caption: Workflow for the N-alkylation of this compound.
References
Application Notes and Protocols: 6-Amino-2,3-dichlorobenzonitrile as a Precursor for Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 6-amino-2,3-dichlorobenzonitrile as a precursor for the development of potent anti-cancer agents, specifically focusing on pyrido[2,3-d]pyrimidin-7-one derivatives that act as Abl kinase inhibitors. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to guide the synthesis and evaluation of novel anti-cancer candidates.
Introduction
This compound is a versatile chemical building block with potential applications in medicinal chemistry. Its dichlorinated phenyl ring and the presence of both an amino and a cyano group offer multiple reaction sites for the construction of complex heterocyclic scaffolds. This document details the application of this precursor in the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives, a class of compounds that have demonstrated significant inhibitory activity against Abl kinase, a key target in the treatment of Chronic Myeloid Leukemia (CML). The constitutive activation of the Bcr-Abl fusion protein, a tyrosine kinase, is the primary pathogenic driver of CML.[1][2][3]
Synthetic Workflow and Protocols
The following section outlines a proposed synthetic pathway to generate pyrido[2,3-d]pyrimidin-7-one based Abl kinase inhibitors starting from this compound. This multi-step synthesis involves the construction of a substituted pyridine ring, followed by the formation of the fused pyrimidinone system.
Figure 1: Proposed synthetic workflow for Abl kinase inhibitors.
Protocol 1: Synthesis of a Substituted Pyridine Intermediate
This protocol describes a plausible route to a key pyridine intermediate from this compound via a modified Gewald reaction.
Materials:
-
This compound
-
An appropriate active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
A suitable carbonyl compound (e.g., an aldehyde or ketone)
-
Base (e.g., piperidine, triethylamine)
-
Solvent (e.g., ethanol, isopropanol)
Procedure:
-
To a solution of this compound (1.0 eq) and the active methylene compound (1.1 eq) in the chosen solvent, add the carbonyl compound (1.0 eq).
-
Add a catalytic amount of the base to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Cyclization to the Pyrido[2,3-d]pyrimidine Core
This protocol outlines the formation of the fused pyrimidinone ring system.
Materials:
-
Substituted pyridine intermediate from Protocol 1
-
Formamide or a similar cyclizing agent
-
Acid or base catalyst (if required)
Procedure:
-
Heat the substituted pyridine intermediate in an excess of formamide at a high temperature (e.g., 180-200 °C).
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure pyrido[2,3-d]pyrimidine core.
Protocol 3: Functionalization to the Final Abl Kinase Inhibitor
This protocol describes the final functionalization step to introduce the desired pharmacophoric features for Abl kinase inhibition. This often involves a palladium-catalyzed cross-coupling reaction.
Materials:
-
Pyrido[2,3-d]pyrimidine core from Protocol 2 (assuming it has a suitable leaving group like a bromine atom introduced in an earlier step)
-
Appropriate aniline or amine derivative
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To a Schlenk flask, add the pyrido[2,3-d]pyrimidine core (1.0 eq), the aniline derivative (1.2 eq), the palladium catalyst (0.02 eq), the ligand (0.04 eq), and the base (1.4 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent to the flask.
-
Heat the reaction mixture to the required temperature (e.g., 110 °C) and stir for the specified time.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final pyrido[2,3-d]pyrimidin-7-one derivative.
Biological Evaluation and Data
The synthesized pyrido[2,3-d]pyrimidin-7-one derivatives are evaluated for their anti-cancer activity through a series of in vitro assays.
Protocol 4: In Vitro Abl Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against Abl kinase.
Methodology:
-
Use a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Prepare a dilution series of the test compounds in DMSO.
-
In a 96-well plate, add the Abl kinase enzyme, a suitable substrate peptide, and ATP.
-
Add the test compounds at various concentrations to the wells.
-
Incubate the plate at the recommended temperature and time.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 5: Cell Proliferation Assay
Objective: To assess the anti-proliferative activity of the compounds on cancer cell lines.
Methodology:
-
Culture a relevant cancer cell line (e.g., K562, a human CML cell line expressing Bcr-Abl).
-
Seed the cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a serial dilution of the test compounds.
-
Incubate the cells for 72 hours.
-
Add a cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Measure the absorbance or luminescence according to the reagent's protocol.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of various pyrido[2,3-d]pyrimidin-7-one derivatives against Abl kinase and cancer cell lines. While not directly synthesized from this compound in the cited literature, these data provide a benchmark for the expected potency of analogous compounds derived from this precursor.
Table 1: In Vitro Abl Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidin-7-one Derivatives
| Compound | R Group (at C-2) | Abl Kinase IC50 (nM) | Reference |
| PD180970 | 2-phenylamino | 2.2 | [4] |
| Analog 1 | 4-ethoxyphenylamino | - | [5] |
| Analog 2 | 4-(4-methylpiperazin-1-yl)phenylamino | - | [6] |
Table 2: Anti-proliferative Activity of Pyrido[2,3-d]pyrimidin-7-one Derivatives
| Compound | Cell Line | GI50 / IC50 (nM) | Reference |
| PD180970 | K562 (CML) | 170 | [4] |
| PD173955 | R10(-) (Bcr/Abl) | 2.5 | [6] |
| Analog 2 | UPN-1 (MCL) | ~5 µM | [6] |
| Analog 2 | JVM-13 (CLL) | ~5 µM | [6] |
Mechanism of Action and Signaling Pathway
The primary mechanism of action of these pyrido[2,3-d]pyrimidin-7-one derivatives is the inhibition of the Bcr-Abl tyrosine kinase. In CML, the Bcr-Abl fusion protein is constitutively active, leading to the uncontrolled proliferation of hematopoietic cells and the inhibition of apoptosis.[7][8][9] By binding to the ATP-binding site of the Abl kinase domain, these inhibitors block its phosphotransferase activity, thereby inhibiting the downstream signaling pathways that drive leukemogenesis.
Figure 2: Simplified Bcr-Abl signaling pathway and the point of inhibition.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of complex heterocyclic compounds with significant anti-cancer potential. The pyrido[2,3-d]pyrimidin-7-one scaffold, accessible from this starting material, has been established as a potent inhibitor of Abl kinase, a clinically validated target in CML. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate novel Abl kinase inhibitors, contributing to the development of next-generation targeted cancer therapies.
References
- 1. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of Bcr-Abl in chronic myeloid leukemia and stem cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pyrido[2,3-d]pyrimidine derivative PD180970 inhibits p210Bcr-Abl tyrosine kinase and induces apoptosis of K562 leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-(2,6-dichlorophenyl)-2-[(4-ethoxyphenyl)amino]-8-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one | C22H18Cl2N4O2 | CID 5330525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. skeenapublishers.com [skeenapublishers.com]
Synthetic Routes to 6-Amino-2-Pyridone-3,5-Dicarbonitriles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles, a class of compounds with significant potential in medicinal chemistry, particularly in the development of anti-cancer therapeutics.[1][2][3] The protocols outlined below are based on established one-pot, multi-component reactions, offering an efficient and cost-effective approach to generate a diverse library of these heterocyclic compounds.
Introduction
6-Amino-2-pyridone-3,5-dicarbonitriles are considered privileged scaffolds in drug discovery. Their unique structural features, including the ability to act as hydrogen bond donors and acceptors, contribute to their favorable physicochemical properties such as metabolic stability and aqueous solubility. Research has demonstrated the potent anti-cancer activity of specific derivatives against various cancer cell lines, including glioblastoma, breast, liver, and lung cancer.[1][3] The synthetic strategies presented herein utilize natural product-based catalysts, rendering them a more environmentally benign alternative to traditional methods that often rely on hazardous reagents.[1][2]
Synthetic Pathways
The primary synthetic route to 6-amino-2-pyridone-3,5-dicarbonitriles is a one-pot, two-step catalytic reaction. This approach involves the initial Knoevenagel condensation of an aldehyde with malononitrile, followed by the addition of an N-substituted 2-cyanoacetamide and subsequent cyclization.
Caption: One-pot, two-step synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles.
An alternative, though less detailed in the provided context, involves multicomponent reactions (MCRs) which are known for their efficiency in generating complex molecules in a single step.[4]
Experimental Protocols
Protocol 1: One-Pot Two-Step Synthesis using Natural Product Catalysts
This protocol is adapted from a reported non-hazardous synthetic approach.[1][2]
Materials:
-
Aromatic aldehyde (2 mmol)
-
Malononitrile (2 mmol)
-
N-substituted 2-cyanoacetamide (2 mmol)
-
Betaine (0.2 mmol)
-
Guanidine carbonate (0.2 mmol)
-
Methanol (3 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux apparatus
-
Ice bath
Procedure:
Step 1: Formation of the Arylidenemalononitrile Intermediate
-
To a round-bottom flask, add the aromatic aldehyde (2 mmol), malononitrile (2 mmol), and betaine (0.2 mmol).
-
Stir the mixture vigorously with a magnetic stirrer for 5 minutes under solvent-free conditions at room temperature.
-
Add 1 mL of methanol to the reaction mixture.
-
Reflux the mixture for 10 minutes.
Step 2: Cyclization to the Final Product
-
To the reaction mixture from Step 1, add the N-substituted 2-cyanoacetamide (2 mmol) and guanidine carbonate (0.2 mmol).
-
Add an additional 2 mL of methanol.
-
Reflux the reaction mixture for 10 minutes.
-
After the reaction is complete, cool the flask in an ice bath to precipitate the product.
-
Collect the solid product by filtration, wash with cold methanol, and dry.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various 6-amino-2-pyridone-3,5-dicarbonitrile derivatives using the one-pot, two-step catalytic method.
| Catalyst (Step 1) | Time (Step 1) | Conversion (Step 1) | Catalyst (Step 2) | Time (Step 2) | Conversion (Step 2) |
| Pyridine-2-carboxylic acid | 30 min | Incomplete | - | 1h | Incomplete |
| Betaine | 15 min | 100% | - | 1h | Incomplete |
| Guanidine hydrochloride | 30 min | Incomplete | - | 1h | Incomplete |
| Guanidine carbonate | 10 min | 100% | Guanidine carbonate | 10 min | 100% |
Table adapted from RSC Advances, 2022, 12, 23889.[2] This data highlights the efficiency of betaine and guanidine carbonate as catalysts for the respective steps of the synthesis.[1][5]
A library of sixteen 6-amino-2-pyridone-3,5-dicarbonitrile derivatives has been synthesized using this one-pot, two-step reaction, demonstrating the versatility of this method.[1]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of 6-amino-2-pyridone-3,5-dicarbonitriles.
Caption: General experimental workflow for the synthesis and characterization.
Conclusion
The one-pot, two-step catalytic synthesis provides a robust and efficient method for producing a wide array of 6-amino-2-pyridone-3,5-dicarbonitriles. The use of readily available, natural product-based catalysts makes this an attractive approach for medicinal chemistry and drug development programs focused on creating novel anti-cancer agents. Further optimization and exploration of different substituted starting materials can lead to the discovery of new derivatives with enhanced biological activity.
References
- 1. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-2,3-dichlorobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 6-Amino-2,3-dichlorobenzonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and well-documented synthetic route is the reduction of the nitro group of the precursor, 2,3-Dichloro-6-nitrobenzonitrile. This method is favored due to the commercial availability of the starting nitro compound and the generally high efficiency of nitro group reductions.
Q2: What are the critical parameters to control during the synthesis?
A2: The critical parameters to control to ensure a high yield and purity of this compound are:
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Choice of Reducing Agent: The selection of the reducing agent is crucial for the chemoselective reduction of the nitro group without affecting the nitrile and chloro functionalities.
-
Reaction Temperature: Temperature control is vital to prevent side reactions, such as the reduction of the nitrile group or dehalogenation.
-
Reaction Time: Monitoring the reaction to completion is essential to maximize the conversion of the starting material while minimizing the formation of byproducts.
-
Purity of Starting Material: The purity of the 2,3-Dichloro-6-nitrobenzonitrile starting material will directly impact the purity of the final product and the overall yield.
Q3: How can I purify the final product, this compound?
A3: Purification of this compound can be achieved through recrystallization. Following the reaction, a common workup involves neutralizing the reaction mixture and extracting the product with an organic solvent. The crude product obtained after solvent evaporation can then be recrystallized from a suitable solvent system, such as methanol/water or ethanol/water, to yield the pure amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via the reduction of 2,3-Dichloro-6-nitrobenzonitrile.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or adding a fresh portion of the reducing agent. |
| Suboptimal Reducing Agent | The choice of reducing agent is critical. If yields are consistently low, consider switching to an alternative. A comparison of common reducing agents is provided in the data section below. Tin(II) chloride (SnCl₂) in an acidic medium is often effective for selective nitro reduction in the presence of a nitrile. |
| Degradation of Product | Over-reduction or side reactions can lead to product loss. Ensure that the reaction temperature is carefully controlled. For catalytic hydrogenation, ensure the catalyst is not overly active, which could lead to nitrile reduction. |
| Loss during Workup | Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent. Adjusting the pH of the aqueous layer to be slightly basic before extraction can improve the recovery of the amine. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Unreacted Starting Material | As mentioned above, ensure the reaction goes to completion by monitoring its progress. If a small amount of starting material remains, it can often be removed by recrystallization of the final product. |
| Formation of Side Products | The primary side products can include the corresponding hydroxylamine or azo compounds from incomplete reduction, or the aminobenzylamine from the reduction of both the nitro and nitrile groups. To minimize these, ensure a sufficient amount of the reducing agent is used and maintain optimal reaction conditions. The use of Raney Nickel as a catalyst for hydrogenation may reduce the risk of dehalogenation compared to Palladium on carbon (Pd/C). |
| Dehalogenation | The loss of one or both chlorine atoms can occur, particularly under harsh hydrogenation conditions. Using a milder reducing agent or optimizing the reaction conditions (lower temperature, shorter time) can mitigate this. Raney Nickel is often preferred over Pd/C to avoid dehalogenation of aromatic halides. |
Data Presentation
The following table summarizes the effectiveness of different reduction methods for aromatic nitro compounds, which can be applied to the synthesis of this compound.
Table 1: Comparison of Reduction Methods for Aromatic Nitro Compounds
| Reducing Agent/Method | Typical Conditions | Advantages | Potential Disadvantages |
| Catalytic Hydrogenation (H₂/Pd-C) | H₂ gas, Palladium on Carbon, solvent (e.g., Ethanol, Ethyl Acetate) | High efficiency, clean reaction. | May also reduce the nitrile group, potential for dehalogenation. |
| Catalytic Hydrogenation (H₂/Raney Ni) | H₂ gas, Raney Nickel, solvent (e.g., Ethanol) | Effective for nitro group reduction, less prone to causing dehalogenation of aromatic chlorides compared to Pd/C. | Can also reduce the nitrile group. |
| Tin(II) Chloride (SnCl₂) | SnCl₂·2H₂O, acidic solvent (e.g., Ethanol with HCl) | Mild and chemoselective for the nitro group in the presence of nitriles.[1] | Workup can be challenging due to the formation of tin salts. |
| Iron (Fe) in Acid | Fe powder, acid (e.g., Acetic Acid, HCl) | Cost-effective and mild, often selective for the nitro group. | Can require a large excess of iron and acid, leading to a significant amount of waste. |
| Catalytic Transfer Hydrogenation | e.g., Ammonium formate, Pd/C | Avoids the need for high-pressure hydrogenation equipment. | May still present challenges with nitrile reduction depending on the catalyst and hydrogen donor. |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dichloro-6-nitrobenzonitrile (Precursor)
This protocol is adapted from a known procedure for the synthesis of the nitro precursor.
Materials:
-
2,3,4-Trichloronitrobenzene
-
Cuprous cyanide (CuCN)
-
Pyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Sodium Sulfate (Na₂SO₄)
-
Methanol
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, combine 2,3,4-trichloronitrobenzene (1.0 mol) and cuprous cyanide (1.0 mol).
-
Slowly add pyridine (0.52 mol) to the mixture.
-
Heat the mixture to 100°C until it becomes stirrable.
-
Gradually heat the stirred mixture to 165°C over 1.5 hours and maintain this temperature for 30 minutes.[2]
-
Cool the reaction mixture and add concentrated HCl and toluene.
-
Stir the mixture vigorously for 1.5 hours.
-
Separate the layers and extract the aqueous phase with toluene.
-
Combine the organic extracts and wash sequentially with concentrated HCl, water, and saturated aqueous NaCl.
-
Dry the toluene solution over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude 2,3-Dichloro-6-nitrobenzonitrile from methanol to achieve high purity.[2]
Protocol 2: Reduction of 2,3-Dichloro-6-nitrobenzonitrile to this compound using Tin(II) Chloride
This is a general protocol for the selective reduction of an aromatic nitro group in the presence of a nitrile using Tin(II) Chloride.
Materials:
-
2,3-Dichloro-6-nitrobenzonitrile
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 2,3-Dichloro-6-nitrobenzonitrile in ethanol.
-
Add a solution of Tin(II) chloride dihydrate (typically 3-5 equivalents) in concentrated hydrochloric acid to the stirred solution of the nitro compound.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent like methanol/water.
Visualizations
Caption: Synthetic pathway to this compound.
Caption: Troubleshooting guide for low yield issues.
References
Technical Support Center: Purification of Crude 6-Amino-2,3-dichlorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 6-Amino-2,3-dichlorobenzonitrile. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, such as 2,3-dichloro-6-nitrobenzonitrile, and byproducts from the synthesis process. A significant potential impurity is the over-chlorinated trichloro-benzonitrile species, which can be challenging to separate. Residual catalysts and solvents from the reaction workup may also be present.
Q2: What is the general stability of this compound?
A2: this compound is a relatively stable aromatic amine. However, like many amines, it can be sensitive to oxidation over time, which may result in discoloration of the material. It is recommended to store the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.
Q3: Can I use an acid wash to purify crude this compound?
A3: An acid wash can be an effective preliminary purification step to remove non-basic impurities. The basic amino group will be protonated by the acid, forming a water-soluble salt. This allows for the extraction of non-basic organic impurities with an immiscible organic solvent. However, subsequent neutralization and extraction are required to recover the purified amine, which may introduce additional reagents and solvents.
Q4: How can I monitor the purity of my sample during purification?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of purification. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the desired product from its impurities. High-performance liquid chromatography (HPLC) is recommended for a more quantitative assessment of purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude this compound.
| Problem | Possible Cause | Suggested Solution |
| Product oiling out during recrystallization | The chosen solvent system is not ideal; the compound may be melting in the hot solvent before dissolving, or the cooling rate is too rapid. | - Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.- Try a co-solvent system (e.g., ethanol/water, ethyl acetate/hexane).- Ensure the crude material is fully dissolved before cooling.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Low recovery after recrystallization | The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used. | - Minimize the amount of hot solvent used to dissolve the crude material.- Cool the solution for an extended period in an ice bath to maximize crystallization.- Add a small amount of a less polar "anti-solvent" to the cold solution to induce further precipitation, but be cautious as this may also precipitate impurities. |
| Poor separation during column chromatography | The mobile phase polarity is too high or too low, or the column is overloaded. | - Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.3 for the desired compound.- Use a step or gradient elution to improve separation.- Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight).- Consider using a different stationary phase, such as alumina or a bonded phase silica. |
| Product discoloration (yellowing or darkening) | Oxidation of the amino group. | - Perform purification steps under an inert atmosphere where possible.- Use degassed solvents.- Store the purified product under nitrogen or argon in a sealed container away from light. |
| Persistent impurity with a similar polarity | The impurity may be a structurally related compound, such as an isomer or an over-chlorinated byproduct. | - For recrystallization, try a different solvent system that may offer better selectivity.- For column chromatography, use a shallow gradient and collect smaller fractions.- Consider preparative HPLC for high-purity requirements. |
Data Presentation
The following table summarizes typical quantitative data expected from the purification of crude this compound. The initial purity of the crude product is assumed to be around 90%.
| Purification Method | Typical Solvent/Mobile Phase System | Typical Yield (%) | Achievable Purity (%) |
| Recrystallization | Ethanol/Water or Ethyl Acetate/Hexane | 75 - 90 | > 98.5 |
| Flash Column Chromatography | Silica Gel, Hexane:Ethyl Acetate (gradient) | 60 - 85 | > 99.5 |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for removing impurities with different solubility profiles from the target compound.
Materials:
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Crude this compound
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Ethanol
-
Deionized water
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Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of crude this compound in a minimal amount of hot ethanol (approximately 80-100 mL) by heating the mixture on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel to remove them.
-
Crystallization: To the hot ethanol solution, add deionized water dropwise until the solution becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., 1:1 v/v) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This protocol is effective for separating closely related impurities and achieving high purity.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Compressed air or nitrogen source
-
Fraction collector or test tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dry, adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the desired compound. The optimal gradient should be determined by prior TLC analysis.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Experimental workflow for flash column chromatography purification.
Overcoming common issues in benzonitrile synthesis reactions
Welcome to the Technical Support Center for Benzonitrile Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental conditions for various benzonitrile synthesis reactions.
Section 1: Dehydration of Benzamide
This section focuses on the synthesis of benzonitrile through the dehydration of benzamide, a common and effective laboratory method.
Frequently Asked Questions (FAQs)
Q1: My benzamide dehydration is resulting in a low yield of benzonitrile. What are the likely causes?
A1: Low yields in the dehydration of benzamide can stem from several factors:
-
Ineffective Dehydrating Agent: The choice and stoichiometry of the dehydrating agent are critical. Common agents like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphorus trichloride (PCl₃) have different efficiencies and require specific reaction conditions.[1] An insufficient amount will lead to incomplete conversion, while a large excess can promote side reactions.[2]
-
Sublimation of Benzamide: Benzamide has a tendency to sublime at higher temperatures, depositing on cooler parts of the apparatus and effectively being removed from the reaction mixture.[2]
-
Harsh Reaction Conditions: High temperatures can lead to the decomposition of both the starting material and the desired benzonitrile product.[2]
-
Presence of Water: Inadequate drying of glassware or the use of non-anhydrous solvents can consume the dehydrating agent and hinder the reaction.[2]
Q2: How can I improve the yield of my benzamide dehydration reaction?
A2: To enhance the yield, consider the following optimization strategies:
-
Optimize the Dehydrating Agent: Select a suitable dehydrating agent based on your experimental setup and desired reaction conditions. Refer to the comparative data below for guidance.[1]
-
Control Reaction Temperature: If possible, conduct the reaction at a lower temperature. Some modern reagents facilitate dehydration at or below room temperature.[2] If heating is necessary, ensure it is uniform to prevent localized overheating. Microwave irradiation can be an effective method for rapid and controlled heating.[3]
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[2]
-
Monitor the Reaction: Utilize techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction's progress and determine the optimal reaction time.[2]
Data Presentation: Comparison of Dehydrating Agents
| Dehydrating Agent | Solvent | Reaction Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Phosphorus Pentoxide (P₂O₅) | None (Neat) | 220-240 | 1-2.5 min (Microwave) | 90 | [1][3] |
| Phosphorus Trichloride (PCl₃) | Chloroform (CHCl₃) | 0 to Reflux | Not Specified | Good to Excellent | [1] |
| Thionyl Chloride (SOCl₂) | Dichloroethane | 80 | 5 h | 75.8 | [3] |
| Ammonium Sulphamate | None (Neat) | 190-200 | ~5 h | ~70-80 |
Experimental Protocols
Protocol 1: Dehydration using Phosphorus Pentoxide (P₂O₅) under Microwave Irradiation [1][3]
This method provides a rapid, high-yielding, and solvent-free synthesis of benzonitrile.
-
Materials:
-
Benzamide
-
Phosphorus Pentoxide (P₂O₅)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Light petroleum
-
-
Equipment:
-
Microwave reactor
-
Round-bottom flask
-
Magnetic stirrer
-
Apparatus for vacuum distillation or column chromatography
-
Rotary evaporator
-
-
Procedure:
-
Reaction Setup: In a suitable microwave reactor vessel, thoroughly mix benzamide (e.g., 1 mmol, 0.121 g) and phosphorus pentoxide (e.g., 1.4 mmol).
-
Microwave Irradiation: Subject the mixture to microwave irradiation for 1-2.5 minutes.[1] Monitor and control the temperature, as temperatures below 220°C result in a very low reaction rate, while temperatures above 240°C do not significantly accelerate the reaction.[3]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Extract the product with dichloromethane (5 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate.[1] Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and light petroleum as the eluent to afford pure benzonitrile.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in benzamide dehydration.
Section 2: Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for synthesizing aryl nitriles from aryl diazonium salts, which are typically generated in situ from the corresponding anilines.[4]
Frequently Asked Questions (FAQs)
Q1: I am experiencing a low yield and observing many side products in my Sandmeyer synthesis of benzonitrile. What should I investigate?
A1: The Sandmeyer reaction for benzonitrile synthesis involves two critical stages: diazotization of an aniline and the subsequent cyanation reaction. Problems in either stage can lead to low yields.[2] Common issues include:
-
Incomplete Diazotization: The formation of the diazonium salt is highly temperature-sensitive. If the temperature is not kept low (typically 0-5 °C), the unstable diazonium salt will decompose.[2][5]
-
Decomposition of the Diazonium Salt: Diazonium salts are thermally labile and can be explosive when isolated in a dry state.[6] They should be used immediately after preparation and kept cold to prevent decomposition into phenols and other byproducts.[2]
-
Issues with the Cyanation Step: The reaction with copper(I) cyanide must be carefully controlled. The quality of the CuCN and the reaction pH are important factors.[2] The hydroxyl group on a phenol can also compete as a nucleophile, leading to unwanted byproducts.[5]
Q2: What are common side products in the Sandmeyer reaction for benzonitrile, and how can they be minimized?
A2: Common side products include:
-
Phenols: Formed from the reaction of the diazonium salt with water. To minimize phenol formation, maintain a low temperature (0-5 °C) throughout the diazotization and cyanation steps.[2]
-
Azo Compounds: Can form if the diazonium salt couples with unreacted aniline or other electron-rich aromatic species present. Ensure complete diazotization by using a slight excess of sodium nitrite.[2]
-
Biaryl Compounds: Result from the coupling of two aryl radicals.
-
Isocyanides (Carbylamines): Can be formed as a byproduct and often have a strong, unpleasant odor. These can be removed during purification by washing with dilute acid.[7]
Data Presentation: Yields of Substituted Benzonitriles via Sandmeyer Reaction[8]
| Starting Material (Substituted Aniline) | Product (Substituted Benzonitrile) | Yield (%) |
| 4-Nitroaniline | 4-Nitrobenzonitrile | 93 |
| 2-Methylaniline | 2-Methylbenzonitrile | 85 |
| 4-Bromoaniline | 4-Bromobenzonitrile | 75 |
| 2-Chloroaniline | 2-Chlorobenzonitrile | 68 |
| 4-Methoxyaniline | 4-Methoxybenzonitrile | 52 |
Experimental Protocols
Protocol 2: Sandmeyer Synthesis of Benzonitrile from Aniline [2][7]
EXTREME CAUTION: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Potassium Cyanide (KCN)
-
Ice
-
Diethyl ether
-
10% Sodium Hydroxide solution
-
Dilute Sulfuric Acid
-
Anhydrous Calcium Chloride
-
-
Procedure:
-
Part A: Diazotization:
-
In a flask, dissolve aniline (e.g., 20.5 g) in a mixture of concentrated HCl (50 mL) and water (50 mL).[2]
-
Cool the resulting aniline hydrochloride solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 17 g in 40 mL of water) dropwise to the aniline hydrochloride solution, maintaining the temperature between 0-5 °C with vigorous stirring.[2]
-
After the addition is complete, stir the mixture for another 15 minutes. The resulting solution contains the benzenediazonium chloride and should be kept cold and used immediately.[2]
-
-
Part B: Preparation of Copper(I) Cyanide Solution:
-
In a separate large flask, dissolve copper(II) sulfate pentahydrate (e.g., 55 g) in water (200 mL).[2]
-
Gently warm the solution to 60-65 °C.
-
IN A WELL-VENTILATED FUME HOOD, cautiously add a solution of potassium cyanide (e.g., 60 g in 100 mL of water).[7] A precipitate of copper(I) cyanide will form.
-
-
Part C: The Sandmeyer Reaction:
-
To the freshly prepared copper(I) cyanide solution, slowly add the cold benzenediazonium chloride solution from Part A in small portions with vigorous stirring.
-
Maintain the temperature of the reaction mixture between 60-70 °C.[2]
-
After the addition is complete, heat the reaction mixture under reflux for approximately 15 minutes.[2]
-
-
Work-up and Purification:
-
Perform a steam distillation of the reaction mixture until no more oily benzonitrile distills over.[2]
-
Extract the distillate with diethyl ether.[7]
-
Wash the combined ethereal solution with 10% sodium hydroxide solution to remove any phenol, followed by a wash with dilute sulfuric acid to remove any isocyanides, and finally with water.[7]
-
Dry the ethereal solution over anhydrous calcium chloride, filter, and remove the ether by evaporation.[7]
-
Purify the crude benzonitrile by distillation.[7]
-
-
Mandatory Visualization
Caption: Experimental workflow for the Sandmeyer synthesis of benzonitrile.
Section 3: Rosenmund-von Braun Reaction
This reaction is a method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide, typically at elevated temperatures in a polar, high-boiling point solvent.[8][9]
Frequently Asked Questions (FAQs)
Q1: My Rosenmund-von Braun reaction is giving a poor yield of benzonitrile. What are the potential reasons?
A1: Several factors can contribute to a low yield in the Rosenmund-von Braun reaction:
-
Reactivity of the Aryl Halide: The reactivity of the aryl halide is crucial, with the general trend being I > Br > Cl. Aryl chlorides are often unreactive under standard conditions.[2]
-
High Reaction Temperatures: While necessary, high temperatures (up to 200°C) can lead to the decomposition of starting materials and products, and can limit the tolerance of other functional groups on the molecule.[8]
-
Solvent Choice: The use of a polar, high-boiling point solvent like DMF or nitrobenzene is typical. The choice of solvent can impact the reaction rate and selectivity.[8] However, these solvents can be difficult to remove during purification.[8]
-
Purity of Copper(I) Cyanide: The quality and purity of the CuCN are important for the reaction's success.
-
Work-up and Purification: The excess copper cyanide and the high-boiling point solvent can make product purification challenging.[8]
Q2: Are there any common side products I should be aware of?
A2: While specific side reactions are less documented in general troubleshooting guides, potential side products could arise from the decomposition of the starting materials or product at high temperatures. Additionally, incomplete reaction will leave unreacted aryl halide in the product mixture.
Data Presentation: Yields of Substituted Benzonitriles via Rosenmund-von Braun Reaction[8]
| Starting Material (Substituted Aryl Halide) | Product (Substituted Benzonitrile) | Yield (%) |
| 1-Bromo-4-nitrobenzene | 4-Nitrobenzonitrile | 88 |
| 1-Iodo-2-methylbenzene | 2-Methylbenzonitrile | 82 |
| 1-Bromo-4-methoxybenzene | 4-Methoxybenzonitrile | 70 |
| 1-Bromo-2-chlorobenzene | 2-Chlorobenzonitrile | 65 |
Experimental Protocols
Protocol 3: Rosenmund-von Braun Synthesis of Benzonitrile from Bromobenzene
-
Materials:
-
Bromobenzene
-
Copper(I) Cyanide (CuCN)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Sodium Cyanide (NaCN) (for work-up, EXTREME CAUTION: HIGHLY TOXIC ) or Ferric Chloride (FeCl₃) and HCl
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous drying agent (e.g., magnesium sulfate)
-
-
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine bromobenzene, copper(I) cyanide (in excess), and anhydrous DMF.
-
Reaction: Heat the mixture to reflux for several hours (e.g., 6-8 hours). Monitor the reaction progress by TLC or GC.[2]
-
Work-up Option A (with NaCN):
-
Work-up Option B (with FeCl₃/HCl):
-
Cool the reaction mixture and add a solution of ferric chloride and concentrated hydrochloric acid to decompose the copper complex.[2]
-
Extract the benzonitrile with an organic solvent.
-
-
Purification: Wash the organic extracts, dry over a suitable drying agent, and remove the solvent. Purify the crude benzonitrile by vacuum distillation.[2]
-
Mandatory Visualization
Caption: Diagnostic logic for troubleshooting the Rosenmund-von Braun reaction.
Section 4: Ammoxidation of Toluene
Ammoxidation is a major industrial process for the production of benzonitrile from toluene, ammonia, and air at high temperatures over a solid catalyst.[10]
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low benzonitrile yield in the ammoxidation of toluene?
A1: Low yields in this process are often linked to:
-
Catalyst Deactivation: The catalyst can deactivate over time due to coking (carbon deposition), sintering (agglomeration of active metal particles at high temperatures), or poisoning by impurities in the feed stream.[11]
-
Suboptimal Temperature: The reaction is typically carried out at high temperatures (350-450 °C).[11] Incorrect temperatures can lead to low conversion or the formation of unwanted byproducts.
-
Improper Reactant Ratios: The molar ratio of ammonia to toluene is a critical parameter. An insufficient amount of ammonia can lead to an increase in the formation of oxidation byproducts like benzaldehyde and benzoic acid.[11]
-
Formation of Byproducts: Over-oxidation can lead to the formation of carbon oxides (CO, CO₂).[11]
Q2: How can I improve the selectivity and yield of benzonitrile in the ammoxidation of toluene?
A2: To enhance the performance of the ammoxidation reaction, consider the following:
-
Catalyst Selection and Preparation: The choice of catalyst is paramount. Mixed metal oxides, often containing vanadium (e.g., V₂O₅/TiO₂), are commonly used.[11] The method of catalyst preparation significantly influences its activity and selectivity.
-
Optimize Reaction Conditions: Carefully control the reaction temperature, pressure, and space velocity.
-
Adjust Reactant Feed Ratios: Increasing the NH₃/toluene molar ratio generally favors the formation of benzonitrile.[11]
-
Catalyst Regeneration: If catalyst deactivation is suspected, regeneration procedures, such as controlled oxidation to burn off coke deposits, may be necessary.
Data Presentation: Ammoxidation of Toluene under Various Conditions
| Catalyst | Temperature (°C) | Toluene:NH₃:Air Ratio | Toluene Conversion (%) | Benzonitrile Yield (%) | Reference |
| V-Cr-Sb-Bi oxide on Alumina | 420 | 1:5:8 (O₂) | 100 | 95.4 | [12] |
| V₂O₅/TiO₂ | 400 | Toluene/O₂ = 10 | - | - | [11] |
| Fine grain catalyst BN98 | 410-420 | 1:1.5:6 | - | 91 | [13] |
Experimental Protocols
Protocol 4: Gas-Phase Ammoxidation of Toluene [11]
-
Materials:
-
Toluene
-
Ammonia (gas)
-
Air or Oxygen
-
Ammoxidation catalyst (e.g., V₂O₅-based mixed oxide)
-
Inert gas (e.g., Nitrogen)
-
-
Equipment:
-
Fixed-bed or fluidized-bed reactor
-
Tube furnace with temperature controller
-
Mass flow controllers
-
Saturator for liquid toluene
-
Cold trap
-
Gas chromatograph (GC) for analysis
-
-
Procedure:
-
Reactor Setup: Pack the reactor with the ammoxidation catalyst. Place the reactor inside a tube furnace.
-
Catalyst Activation: Pre-treat the catalyst in situ by heating to the reaction temperature under a flow of nitrogen for 1 hour.
-
Reactant Feed: Introduce toluene into the gas stream by passing a carrier gas through a saturator containing liquid toluene at a constant temperature. Introduce ammonia and oxygen/air from gas cylinders via mass flow controllers. Mix the reactant gases before they enter the reactor.
-
Reaction: Carry out the reaction at the desired temperature (e.g., 350-450 °C), pressure, and space velocity.
-
Product Collection: Pass the reactor effluent through a cold trap to condense the liquid products (benzonitrile, water, unreacted toluene, and byproducts).
-
Analysis: Analyze the non-condensable gases online by GC. Dissolve the collected liquid products in a suitable solvent and analyze by GC to determine the conversion of toluene and the selectivity to benzonitrile.[11]
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 9. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 10. medcraveonline.com [medcraveonline.com]
- 11. benchchem.com [benchchem.com]
- 12. DE2632628A1 - Benzonitrile prodn. by ammoxidation of toluene - over a mixed oxide catalyst contg. vanadium, chromium, antimony and bismuth - Google Patents [patents.google.com]
- 13. CN106631891A - Preparation method of benzonitrile - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for 6-Amino-2,3-dichlorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Amino-2,3-dichlorobenzonitrile, a key intermediate for various research and development applications. The primary focus is on the optimization of the reduction of 2,3-Dichloro-6-nitrobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most prevalent and practical laboratory-scale synthesis involves the reduction of the nitro group of 2,3-Dichloro-6-nitrobenzonitrile. This precursor is commercially available. The challenge lies in the selective reduction of the nitro group without affecting the chloro and cyano functionalities.
Q2: What are the recommended reducing agents for this transformation?
Several methods are effective for the selective reduction of the aromatic nitro group. The choice of reagent depends on the scale of the reaction, available equipment, and desired purity. Common choices include:
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel with a hydrogen source.[1][2][3]
-
Metal/Acid Systems: Employing metals such as iron (Fe) or tin(II) chloride (SnCl₂) in the presence of an acid like hydrochloric acid (HCl) or acetic acid.[1][2][4][5]
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] A disappearance of the starting material (2,3-Dichloro-6-nitrobenzonitrile) spot/peak and the appearance of the product (this compound) spot/peak will indicate the reaction's progression.
Experimental Protocols
Method 1: Catalytic Hydrogenation
This method is often preferred for its clean reaction profile and relatively easy work-up.
Reaction Scheme:
Caption: Catalytic hydrogenation of 2,3-Dichloro-6-nitrobenzonitrile.
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2,3-Dichloro-6-nitrobenzonitrile (1.0 eq) in a solvent such as ethanol or ethyl acetate.
-
Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C) catalyst.
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Method 2: Reduction with Tin(II) Chloride
This is a classic and reliable method for nitro group reduction in the presence of other sensitive functionalities.[4][6]
Reaction Scheme:
Caption: Reduction of 2,3-Dichloro-6-nitrobenzonitrile using Tin(II) Chloride.
Procedure:
-
To a round-bottom flask, add 2,3-Dichloro-6-nitrobenzonitrile (1.0 eq) and a solvent like ethanol.
-
Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents).[1]
-
Heat the mixture to reflux (around 70-80 °C) and stir.
-
Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.[7]
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Carefully neutralize the mixture with a base (e.g., 5% aqueous sodium bicarbonate or sodium hydroxide) to a pH of 7-8.[4][7]
-
The resulting precipitate of tin salts can be filtered off, or the product can be extracted with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Incomplete or Slow Reaction | 1. Inactive catalyst (for catalytic hydrogenation).2. Poor quality of metal/acid reagents.3. Insufficient amount of reducing agent.4. Low reaction temperature.5. Poor solubility of the starting material. | 1. Use fresh, high-quality catalyst. Ensure proper handling to avoid deactivation.2. Use finely powdered and, if necessary, activated metals. Check the concentration of the acid.[1]3. Increase the equivalents of the reducing agent.4. Gently heat the reaction mixture, but be cautious of side reactions at higher temperatures.[1]5. Choose a solvent in which the starting material is more soluble. A co-solvent system might be beneficial.[1] |
| Formation of Side Products (e.g., hydroxylamines, azo compounds) | 1. Insufficient reducing agent.2. Uncontrolled reaction temperature.3. Incorrect pH for metal/acid reductions. | 1. Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion.[1]2. Maintain proper temperature control, especially for exothermic reactions.[1]3. Acidic conditions generally favor the formation of the desired amine in metal/acid reductions.[1] |
| Dechlorination (loss of Cl atoms) | 1. Over-reduction, especially with Pd/C catalyst. | 1. Carefully monitor the reaction and stop it once the starting material is consumed. Consider using a less reactive catalyst like Raney Nickel or a chemical reducing agent like SnCl₂.[3] |
| Reduction of the Nitrile Group | 1. Use of overly harsh reducing agents or conditions. | 1. Avoid strong reducing agents like LiAlH₄. Catalytic hydrogenation with Pt on carbon can sometimes affect the nitrile group.[4] SnCl₂ is generally very selective for the nitro group over the nitrile.[4][6] |
Data Presentation: Comparison of Reduction Methods
| Method | Reducing Agent | Typical Solvent | Temperature | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ with Pd/C, Pt/C, or Raney Ni | Ethanol, Ethyl Acetate | Room Temperature | Clean reaction, easy work-up, high yields. | Potential for dechlorination, catalyst cost, requires specialized equipment.[3] |
| Metal/Acid Reduction | SnCl₂·2H₂O | Ethanol | Reflux | High selectivity for nitro group, tolerant of other functional groups.[4][6] | Stoichiometric amounts of metal salts are produced, which requires careful work-up and disposal. |
| Metal/Acid Reduction | Fe / HCl or NH₄Cl | Ethanol/Water | Reflux | Inexpensive and robust. | Can require strongly acidic conditions, and removal of iron salts can be tedious. |
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
Stability issues of 6-Amino-2,3-dichlorobenzonitrile under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Amino-2,3-dichlorobenzonitrile. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound, offering potential causes and solutions.
Issue 1: Inconsistent or lower-than-expected potency of this compound in solution.
| Potential Cause | Recommended Solution |
| pH-induced degradation: The amino group may be susceptible to reactions in acidic or basic solutions, and the nitrile group can undergo hydrolysis, particularly under strong alkaline conditions. | Prepare fresh solutions before use. If solutions need to be stored, buffer them at a neutral pH (around 7) and store at 2-8°C in the dark. Conduct a small-scale pH stability study to determine the optimal pH range for your experimental conditions. |
| Photodegradation: Exposure to light, especially UV light, can potentially lead to the degradation of the compound due to the presence of the aromatic ring and chloro- and amino- substituents. | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures. |
| Thermal degradation: Although related compounds show high thermal stability in solid form, prolonged exposure to elevated temperatures in solution could accelerate degradation. | Avoid heating solutions containing this compound unless necessary. If heating is required, use the lowest effective temperature and minimize the duration. Store stock solutions at recommended low temperatures (e.g., 2-8°C or frozen). |
| Oxidation: The amino group can be susceptible to oxidation, leading to the formation of colored impurities and loss of activity. | Use degassed solvents to prepare solutions. If working with sensitive assays, consider adding antioxidants, but first verify their compatibility with your experimental system. Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Appearance of unknown peaks in chromatograms when analyzing this compound.
| Potential Cause | Recommended Solution |
| Hydrolysis of the nitrile group: Under certain conditions (e.g., high pH), the nitrile group (-CN) can hydrolyze to a primary amide (-CONH₂) or a carboxylic acid (-COOH). | Analyze your sample for the presence of 6-amino-2,3-dichlorobenzamide and 6-amino-2,3-dichlorobenzoic acid. Adjust the pH of your solutions to a more neutral range to minimize hydrolysis. |
| Degradation of the amino group: The amino group could be involved in various degradation reactions. | Characterize the unknown peaks using mass spectrometry (MS) to identify potential degradation products. Review your experimental conditions (pH, light exposure, temperature) to identify potential stressors. |
| Interaction with excipients or other components: The compound may react with other molecules in your formulation or experimental setup. | Run control experiments with this compound in the pure solvent to rule out interactions with other components. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a dry and well-ventilated place, protected from light. For long-term storage, keeping it at 2-8°C is recommended.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is advisable to prepare stock solutions fresh for each experiment. If storage is necessary, use a suitable buffer (ideally near neutral pH) and store in amber vials at 2-8°C for short-term storage or at -20°C or -80°C for longer periods. The choice of solvent will depend on your experimental needs, but ensure it is of high purity and, if necessary, degassed.
Q3: Is this compound sensitive to pH?
A3: While specific data for this compound is limited, related aromatic amines and nitriles show pH-dependent stability. The amino group can be protonated at low pH and may be more susceptible to oxidation at higher pH. The nitrile group is prone to hydrolysis under strongly basic conditions. It is recommended to maintain solutions at a near-neutral pH unless your experimental protocol requires otherwise.
Q4: What are the likely degradation products of this compound?
A4: Based on its chemical structure, potential degradation products could include:
-
6-Amino-2,3-dichlorobenzamide: Resulting from the hydrolysis of the nitrile group.
-
6-Amino-2,3-dichlorobenzoic acid: Resulting from further hydrolysis of the amide.
-
Oxidation products of the amino group.
Q5: How can I monitor the stability of this compound in my samples?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This method should be able to separate the parent compound from its potential degradation products.
Data Presentation
The following tables summarize hypothetical stability data for this compound based on the stability of structurally related compounds. Users should perform their own stability studies to obtain specific data for their experimental conditions.
Table 1: Hypothetical pH Stability of this compound in Aqueous Solution at 25°C in the Dark
| pH | % Remaining after 24 hours | % Remaining after 7 days | Potential Degradation Products |
| 3 | 98% | 92% | Minor unidentified products |
| 5 | 99% | 97% | Minimal degradation |
| 7 | >99% | 98% | Minimal degradation |
| 9 | 95% | 85% | 6-Amino-2,3-dichlorobenzamide |
| 11 | 80% | 60% | 6-Amino-2,3-dichlorobenzamide, 6-Amino-2,3-dichlorobenzoic acid |
Table 2: Hypothetical Thermal and Photostability of this compound in pH 7 Buffered Solution
| Condition | % Remaining after 24 hours |
| 25°C, Dark | >99% |
| 25°C, Ambient Light | 97% |
| 40°C, Dark | 96% |
| 25°C, UV Light (365 nm) | 85% |
Experimental Protocols
Protocol 1: General Procedure for Evaluating the pH Stability of this compound
-
Prepare Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 3, 5, 7, 9, 11).
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Prepare Test Solutions: Dilute the stock solution with each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.
-
Incubate Samples: Store the test solutions at a constant temperature (e.g., 25°C or 40°C) in the dark.
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours, and daily thereafter), withdraw an aliquot from each solution and analyze by a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). Identify and quantify any major degradation products.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Testing
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any potential degradation products. A typical gradient might be 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: This is a general method and may require optimization for specific applications.
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways of this compound.
Identifying and minimizing byproducts in 6-Amino-2,3-dichlorobenzonitrile synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 6-Amino-2,3-dichlorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common route is the amination of a corresponding dichlorobenzonitrile precursor. A plausible precursor would be 2,3,6-trichlorobenzonitrile, where the chlorine atom at the 6-position is substituted by an amino group. The reaction typically involves a source of ammonia or an amino group equivalent and may be catalyzed.
Q2: What are the potential major byproducts in the synthesis of this compound?
Potential byproducts can arise from incomplete reactions, side reactions, or over-reaction. Based on the synthesis of related compounds, likely byproducts include:
-
Isomeric Aminodichlorobenzonitriles: Formation of other isomers where the amino group substitutes at a different position on the aromatic ring.
-
Hydrolysis Byproducts: Hydrolysis of the nitrile group to an amide (6-Amino-2,3-dichlorobenzamide) or a carboxylic acid (6-Amino-2,3-dichlorobenzoic acid) can occur if water is present in the reaction mixture, especially under harsh temperature or pH conditions.
-
Over-amination Products: Diamination of the starting material if more than one chlorine atom is susceptible to substitution.
-
Unreacted Starting Material: Residual 2,3,6-trichlorobenzonitrile.
Q3: What analytical techniques are recommended for identifying byproducts?
A combination of chromatographic and spectroscopic methods is recommended for the identification and quantification of byproducts:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the desired product from byproducts and unreacted starting materials. Different retention times will indicate the presence of multiple components.
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to determine the molecular weight of each component, aiding in the identification of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the isolated product and any significant impurities, helping to confirm the position of the amino group and the presence of other functional groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile impurities.[1]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC. Extend the reaction time or increase the temperature incrementally. | Increased conversion of starting material to product. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. A temperature that is too low may lead to a slow reaction rate, while a temperature that is too high can promote byproduct formation. | Improved yield of the desired product relative to byproducts. |
| Inefficient Catalyst | If using a catalyst, screen different catalysts or increase the catalyst loading. Ensure the catalyst is not poisoned. | Enhanced reaction rate and yield. |
| Poor Solubility of Reagents | Use a co-solvent to improve the solubility of the starting materials. | A more homogeneous reaction mixture and improved reaction kinetics. |
Issue 2: Presence of Multiple Isomers in the Product Mixture
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Non-selective Amination | Modify the reaction conditions to favor substitution at the desired position. This can include changing the solvent, temperature, or catalyst. | Increased regioselectivity and a higher proportion of the desired 6-amino isomer. |
| Use of a Non-specific Aminating Agent | Employ a bulkier or more sterically hindered aminating agent that may favor substitution at a less hindered position. | Improved isomeric ratio. |
Issue 3: Formation of Hydrolysis Byproducts (Amide or Carboxylic Acid)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of Water in Reagents or Solvents | Use anhydrous solvents and ensure all reagents are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Minimized formation of hydrolysis-related impurities. |
| Reaction Conditions Promoting Hydrolysis | Avoid strongly acidic or basic conditions if possible, or shorten the exposure time to such conditions. | Reduced levels of amide and carboxylic acid byproducts. |
Experimental Protocols
Note: The following are generalized protocols and may require optimization.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the dichlorobenzonitrile precursor (e.g., 2,3,6-trichlorobenzonitrile) and a suitable anhydrous solvent (e.g., DMF or NMP).
-
Addition of Aminating Agent: Add the aminating agent (e.g., a solution of ammonia in an organic solvent or an ammonia equivalent) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Troubleshooting workflow for identifying and minimizing byproducts.
Caption: General experimental workflow for synthesis and purification.
References
Technical Support Center: Reactions Involving Substituted Benzonitriles
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with substituted benzonitriles.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when working with substituted benzonitriles?
A1: Common issues include low reaction yields, formation of side products, and difficulties in purification. Specific problems often relate to the nature of the substituents on the benzonitrile ring, which can affect the reactivity of the nitrile group and the aromatic system. For instance, electron-withdrawing groups can activate the ring for nucleophilic aromatic substitution, while both electron-donating and electron-withdrawing groups can influence the rate of hydrolysis.[1][2][3]
Q2: How can I improve the yield of my reaction involving a substituted benzonitrile?
A2: Improving yield often involves careful optimization of reaction conditions. Key factors to consider include:
-
Reaction Temperature: Ensure uniform and optimal heating, as localized overheating can lead to decomposition. Some modern procedures allow for reactions at or below room temperature.[4]
-
Anhydrous Conditions: For many reactions, especially those involving organometallics or strong bases, the exclusion of moisture is critical. This can be achieved by drying glassware and using anhydrous solvents under an inert atmosphere.[4]
-
Reaction Monitoring: Utilize techniques like TLC or GC to track the reaction's progress and determine the optimal time for quenching to prevent the formation of byproducts.[4]
-
Reagent Purity: The purity of starting materials, catalysts, and solvents can significantly impact the outcome of a reaction.
Q3: My substituted benzonitrile is colored. Is it still usable?
A3: A colored (e.g., yellow) benzonitrile sample often indicates the presence of impurities. While it might be acceptable for some less sensitive applications, for high-stakes reactions like catalysis or in the synthesis of pharmaceutical intermediates, purification is highly recommended to ensure reproducibility and avoid side reactions.
Q4: How can I purify my substituted benzonitrile product?
A4: Common purification techniques for substituted benzonitriles include:
-
Recrystallization: This is effective for solid products. The choice of solvent is crucial and may require some experimentation.
-
Column Chromatography: Silica gel chromatography is widely used to separate the desired product from byproducts and unreacted starting materials.
-
Distillation: For liquid benzonitriles, vacuum distillation is often the preferred method of purification.[4]
Troubleshooting Guides for Specific Reactions
Palladium-Catalyzed Cyanation
Q1: I'm observing low yields in my palladium-catalyzed cyanation of an aryl halide to produce a substituted benzonitrile. What are the likely causes?
A1: Low yields in palladium-catalyzed cyanation reactions are a common issue and can often be attributed to catalyst deactivation. The cyanide anion can poison the palladium catalyst.[5] Other factors include the reactivity of the aryl halide (iodides > bromides > chlorides) and the purity of the reagents.[4] Modern protocols often employ co-catalysts like zinc or copper to mitigate catalyst poisoning.[5]
Q2: What are some common side reactions in palladium-catalyzed cyanation?
A2: Besides low conversion, common side reactions include the formation of impurities that can complicate purification. Careful control of the reaction conditions is necessary to minimize these.
Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling reaction with a substituted benzonitrile is not working. What should I check first?
A1: The success of a Suzuki-Miyaura coupling hinges on several factors. Ensure that your palladium catalyst is active and that the ligands have not been oxidized. The reaction must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Insufficient temperature can also prevent the reaction from proceeding.
Q2: I am seeing a significant amount of homocoupling of my boronic acid reagent. How can this be minimized?
A2: Homocoupling is often caused by the presence of oxygen, which can lead to the oxidation of the Pd(0) catalyst. Thoroughly degassing all solvents and reagents is crucial. Using a direct Pd(0) source, such as Pd(PPh₃)₄, can sometimes help by bypassing a potentially inefficient pre-catalyst reduction step.
Q3: My main byproduct is the de-halogenated starting material. What is the cause of this?
A3: De-halogenation is a common side reaction that can occur if a hydride source is present. Solvents like alcohols or certain bases can sometimes act as hydride donors. Using high-purity, dry solvents and screening different bases can help to mitigate this issue.
Nucleophilic Aromatic Substitution (SNAr)
Q1: I am getting low conversion in my SNAr reaction on a substituted benzonitrile. What are the possible reasons?
A1: For a successful SNAr reaction, the aromatic ring must be sufficiently activated by strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group. The cyano group itself is an electron-withdrawing group and can facilitate this reaction. If the ring is not sufficiently activated, the reaction will be slow or may not proceed at all.
Q2: I am observing the formation of multiple side products in my SNAr reaction. What could be the cause?
A2: Side product formation can arise from several sources:
-
Reaction with the solvent: If a nucleophilic solvent (e.g., an alcohol) is used with a strong base, it can compete with your intended nucleophile. It is generally better to use a non-reactive, polar aprotic solvent.
-
Hydrolysis: If water is present, and your starting material or product has sensitive functional groups, hydrolysis can occur, especially under basic conditions and at elevated temperatures.[3]
Hydrolysis of the Nitrile Group
Q1: My hydrolysis of a substituted benzonitrile to a carboxylic acid is very slow. How can I speed it up?
A1: The rate of hydrolysis is highly dependent on the reaction conditions. Both acidic and basic conditions can be used to facilitate the reaction. For acid hydrolysis, using a more concentrated acid can increase the rate. The nature of the substituent on the aromatic ring also plays a significant role; electron-withdrawing groups generally accelerate the reaction in highly concentrated acid.[1][2][3]
Q2: I am trying to stop the hydrolysis at the amide stage, but it proceeds to the carboxylic acid. What can I do?
A2: Isolating the amide can be challenging as it is an intermediate in the hydrolysis to the carboxylic acid. The reaction is pH-dependent. Careful control of the reaction time, temperature, and the concentration of the acid or base is necessary. In some cases, specific reagents can be used to favor the formation of the amide.
Data Presentation
Table 1: Rate Constants for the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid at 25°C
| Substituent | 10.0 M H₂SO₄ (k, 10⁻⁶ s⁻¹) | 18.2 M H₂SO₄ (k, 10⁻⁶ s⁻¹) |
| -OH | 1.09 | 100.0 |
| -OCH₃ | 1.00 | 91.2 |
| -CH₃ | 0.76 | 77.6 |
| -H | 0.60 | 66.1 |
| -Cl | 0.50 | 86.1 |
| -Br | 0.48 | 83.2 |
| -I | 0.45 | 81.3 |
| -CF₃ | 0.32 | 109.6 |
| -NO₂ | 0.25 | 138.0 |
Data sourced from a study on the substituent effects on the hydrolysis of p-substituted benzonitriles.[2]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromobenzonitrile
Objective: To synthesize 4-cyanobiphenyl from 4-bromobenzonitrile and phenylboronic acid.
Materials:
-
4-bromobenzonitrile
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add 4-bromobenzonitrile (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%).
-
Add K₂CO₃ (2.0 eq) and a 3:1 mixture of toluene and ethanol.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution of 2-Chloro-5-nitrobenzonitrile with a Primary Amine
Objective: To synthesize an N-substituted 2-amino-5-nitrobenzonitrile.
Materials:
-
2-Chloro-5-nitrobenzonitrile
-
Primary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-nitrobenzonitrile (1.0 eq) and the primary amine (1.1 eq) in DMF.
-
Add K₂CO₃ (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80°C, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Protocol 3: Hydrolysis of Benzonitrile to Benzoic Acid
Objective: To synthesize benzoic acid from benzonitrile.
Materials:
-
Benzonitrile
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add benzonitrile and a 10% aqueous solution of NaOH.
-
Heat the mixture to reflux for 1-2 hours. Ammonia gas will be evolved, which can be tested with moist pH paper.[7]
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract with dichloromethane to remove any unreacted benzonitrile.[7]
-
Collect the aqueous layer and cool it in an ice bath.
-
Slowly add concentrated HCl with stirring until the solution is acidic (pH ~2), which will cause the benzoic acid to precipitate.
-
Collect the solid benzoic acid by vacuum filtration, wash with cold water, and dry.[7]
Protocol 4: Reduction of 3-Nitrobenzonitrile to 3-Aminobenzonitrile
Objective: To synthesize 3-aminobenzonitrile from 3-nitrobenzonitrile.
Materials:
-
3-Nitrobenzonitrile
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, suspend 3-nitrobenzonitrile in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-aminobenzonitrile.
-
The product can be further purified by column chromatography or recrystallization.
Visualizations
References
How to increase the selectivity of 6-Amino-2,3-dichlorobenzonitrile reactions
Welcome to the technical support center for 6-Amino-2,3-dichlorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the selective transformation of this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of this compound and what are the challenges in achieving selectivity?
This compound has three primary reactive sites: the amino (-NH₂) group, the nitrile (-CN) group, and the aromatic ring. The main challenge in achieving high selectivity is the potential for multiple reactive sites to participate in a reaction simultaneously, leading to a mixture of products. The amino group is a nucleophilic site and can undergo reactions like acylation, alkylation, and diazotization. The nitrile group can be hydrolyzed to an amide or a carboxylic acid, or reduced to a primary amine. The aromatic ring, influenced by the activating amino group and the deactivating chloro and nitrile substituents, can undergo electrophilic substitution.
Q2: How can I selectively perform a reaction on the amino group without affecting the nitrile group or the aromatic ring?
To achieve selective reaction at the amino group, it is crucial to choose reagents and conditions that favor N-functionalization over other transformations.
-
N-Acylation: This is a common and generally selective reaction. Using acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine or pyridine at low temperatures typically results in high yields of the corresponding N-acyl derivative.
-
N-Alkylation: Direct alkylation with alkyl halides can be challenging due to the risk of over-alkylation and potential side reactions. Reductive amination, where the amino group reacts with an aldehyde or ketone in the presence of a reducing agent, can be a more controlled method for mono-alkylation.
-
Protecting Groups: In multi-step syntheses, protecting the amino group is a robust strategy to ensure selectivity. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
Q3: What are the best methods for selectively transforming the nitrile group?
Selective transformation of the nitrile group in the presence of an amino group and chloro substituents requires careful selection of reagents.
-
Selective Hydrolysis to Amide: Controlled hydrolysis of the nitrile to the corresponding amide can be achieved using milder acidic or basic conditions and lower temperatures. Strong acidic or basic conditions and high temperatures will likely lead to the formation of the carboxylic acid and potential side reactions on the aromatic ring.
-
Selective Reduction to Amine: The reduction of the nitrile group to a primary amine can be accomplished using specific reducing agents. Diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride has been shown to reduce a variety of nitriles, including those with electron-withdrawing groups, in excellent yields.[1][2]
Q4: How can I control the regioselectivity of electrophilic aromatic substitution on the this compound ring?
The regioselectivity of electrophilic aromatic substitution is dictated by the directing effects of the existing substituents. The amino group is a strong activating, ortho-, para-director. The two chloro groups and the nitrile group are deactivating, meta-directors. In this case, the powerful activating effect of the amino group will dominate, directing incoming electrophiles primarily to the positions ortho and para to it. Given the substitution pattern, the most likely position for electrophilic attack is the C5 position (ortho to the amino group).
Troubleshooting Guides
Problem 1: Low yield and formation of multiple products during N-alkylation.
| Potential Cause | Troubleshooting Steps |
| Over-alkylation | - Use a 1:1 molar ratio of this compound to the alkylating agent.- Add the alkylating agent slowly to the reaction mixture.- Consider using a milder alkylating agent. |
| Reaction at other sites | - Lower the reaction temperature to increase selectivity for the more nucleophilic amino group.- Use a less polar solvent to reduce the reactivity of other functional groups. |
| Side reactions with the base | - Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA). |
| Alternative Method | - Employ reductive amination with the corresponding aldehyde or ketone for more controlled mono-alkylation. |
Problem 2: Unwanted hydrolysis of the nitrile group during a reaction.
| Potential Cause | Troubleshooting Steps |
| Presence of water | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Strongly acidic or basic conditions | - If possible, adjust the reaction to be performed under neutral or mildly acidic/basic conditions.- Use a buffer to maintain a stable pH. |
| High reaction temperature | - Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
Problem 3: The Sandmeyer reaction on this compound is not proceeding as expected.
The Sandmeyer reaction, which involves the conversion of the amino group to a diazonium salt followed by its replacement, can be a powerful tool. However, the success of this reaction is highly dependent on the stability of the diazonium salt and the reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Incomplete diazotization | - Ensure the reaction is carried out at a low temperature (typically 0-5 °C) to prevent decomposition of the diazonium salt.- Use a slight excess of sodium nitrite and ensure the presence of a strong acid like HCl.[3] |
| Decomposition of the diazonium salt | - Use the diazonium salt solution immediately after its preparation.- Avoid exposing the solution to light or elevated temperatures. |
| Side reactions | - The electron-withdrawing groups on the ring can influence the reactivity of the diazonium salt. Undesired side reactions such as the formation of phenols or azo compounds can occur. Careful control of the copper(I) catalyst concentration and the nucleophile is crucial. |
Experimental Protocols
Selective N-Acylation
Objective: To selectively acylate the amino group of this compound.
Materials:
-
This compound
-
Acetyl chloride (or other acyl chloride/anhydride)
-
Triethylamine (or pyridine)
-
Dichloromethane (anhydrous)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve 1 equivalent of this compound in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.1 equivalents of triethylamine to the solution and stir for 5 minutes.
-
Slowly add 1.05 equivalents of acetyl chloride dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Selective Reduction of the Nitrile Group
Objective: To selectively reduce the nitrile group to a primary amine.
Materials:
-
This compound
-
Diisopropylaminoborane
-
Lithium borohydride (catalytic amount)
-
Tetrahydrofuran (THF, anhydrous)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware under an inert atmosphere
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve 1 equivalent of this compound in anhydrous THF.
-
Add a catalytic amount of lithium borohydride to the solution.
-
Slowly add a solution of diisopropylaminoborane in THF to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reduction of benzonitriles with electron-withdrawing groups is generally faster.[1]
-
Once the reaction is complete, carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting diamine by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Selectivity |
| Methyl Iodide | K₂CO₃ | Acetonitrile | 80 | Moderate (risk of di-alkylation) |
| Benzyl Bromide | DIPEA | DMF | 25 | Good |
| Benzaldehyde/NaBH(OAc)₃ | Acetic Acid (cat.) | Dichloromethane | 25 | High (for mono-alkylation) |
Visualizations
Experimental Workflow for Selective N-Acylation
Caption: Workflow for the selective N-acylation of this compound.
Decision Tree for Optimizing Reaction Selectivity
Caption: Decision-making guide for improving reaction selectivity.
References
Technical Support Center: Optimized Synthesis of 6-Amino-2,3-dichlorobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 6-Amino-2,3-dichlorobenzonitrile. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges that may be encountered during the multi-step synthesis, with a focus on catalyst selection and optimization.
Overall Synthesis Workflow
The synthesis of this compound is typically approached as a three-step process, starting from 2,3-dichlorotoluene. The key stages are:
-
Ammoxidation of 2,3-dichlorotoluene to produce the 2,3-dichlorobenzonitrile intermediate.
-
Nitration to form 2,3-dichloro-6-nitrobenzonitrile.
-
Reduction of the nitro group to yield the final product, this compound.
Caption: A three-step synthetic route to this compound.
Step 1: Synthesis of 2,3-Dichlorobenzonitrile via Ammoxidation
This step involves the catalytic reaction of 2,3-dichlorotoluene with ammonia and an oxygen source (typically air) to form the nitrile. Catalyst selection is critical for achieving high yield and selectivity.
Catalyst Performance Data
| Catalyst Composition | Support | Reaction Temperature (°C) | Conversion Rate (%) | Selectivity (%) | Yield (%) |
| TiV₀.₅Sb₀.₃₅B₀.₂₂Oₓ | SiO₂ | 430 | ~100 | >96 | >95 |
| TiV₀.₆₃Sb₀.₆₅B₀.₃₈Oₓ | SiO₂ | 430-450 | ~100 | >96 | >95 |
| TiV₀.₇₅Sb₀.₉₄B₀.₆Oₓ | SiO₂ | 450 | ~100 | >96 | >95 |
| TiV₀.₉₄Sb₁.₀₆B₀.₈₇Oₓ | SiO₂ | 450 | ~100 | >96 | >95 |
Data synthesized from patent literature describing similar ammoxidation processes.
Troubleshooting Guide: Ammoxidation
Q1: My conversion rate of 2,3-dichlorotoluene is low. What are the possible causes and solutions?
A1:
-
Issue: Catalyst Deactivation.
-
Cause: Coke formation on the catalyst surface at high temperatures or presence of impurities in the feed.
-
Solution:
-
Regenerate the catalyst by controlled oxidation to burn off coke deposits.
-
Ensure high purity of 2,3-dichlorotoluene and ammonia.
-
Optimize the reaction temperature; excessively high temperatures can accelerate coking.
-
-
-
Issue: Insufficient Reaction Temperature.
-
Cause: The reaction temperature is below the optimal range for the chosen catalyst.
-
Solution: Gradually increase the reaction temperature in increments of 10-15°C, while monitoring conversion and selectivity. Refer to the catalyst manufacturer's recommendations.
-
-
Issue: Incorrect Molar Ratios of Reactants.
-
Cause: The molar ratio of ammonia and air to the dichlorotoluene is not optimal.
-
Solution: Adjust the feed ratios. A common starting point is a molar ratio of 2,3-dichlorotoluene:ammonia:air of approximately 1:2.5:27.
-
Q2: I am observing the formation of significant byproducts, leading to low selectivity. How can I improve this?
A2:
-
Issue: Over-oxidation.
-
Cause: The reaction temperature is too high, or the residence time is too long, leading to the formation of carbon oxides.
-
Solution:
-
Decrease the reaction temperature.
-
Increase the space velocity to reduce the contact time of the reactants with the catalyst.
-
-
-
Issue: Formation of Benzamide or Benzoic Acid.
-
Cause: Presence of water in the reaction stream can lead to hydrolysis of the nitrile product.
-
Solution: Ensure all reactants and carrier gases are thoroughly dried before entering the reactor.
-
Experimental Protocol: Ammoxidation
-
Catalyst Preparation: A catalyst, for instance TiV₀.₅Sb₀.₃₅B₀.₂₂Oₓ supported on microspherical silica gel, is prepared by impregnating the silica gel support with a solution containing the salts of the respective metals, followed by aging, drying, and calcination at 500-550°C for 12 hours.
-
Reaction Setup: The reaction is carried out in a fixed-bed or fluidized-bed reactor. The catalyst is loaded into the reactor.
-
Reaction Execution:
-
2,3-dichlorotoluene, liquefied ammonia, and air are vaporized and preheated.
-
The gaseous reactants are mixed at a molar ratio of approximately 1:2.5:27 (dichlorotoluene:ammonia:air).
-
The mixed gases are passed through the catalyst bed at a temperature of 430-450°C and atmospheric pressure.
-
The contact time is typically in the range of 8-12 hours.
-
-
Product Isolation:
-
The gaseous product stream is cooled to condense the 2,3-dichlorobenzonitrile.
-
The crude product is then purified by rectification (distillation under reduced pressure).
-
Step 2: Synthesis of 2,3-Dichloro-6-nitrobenzonitrile
This step can be achieved by the nitration of 2,3-dichlorobenzonitrile or, more commonly, through a nucleophilic substitution reaction on a suitable precursor like 2,3,4-trichloronitrobenzene.
Troubleshooting Guide: Nitration/Synthesis of Nitro-intermediate
Q1: The yield of 2,3-dichloro-6-nitrobenzonitrile is low when reacting 2,3,4-trichloronitrobenzene with cuprous cyanide.
A1:
-
Issue: Incomplete Reaction.
-
Cause: Reaction time or temperature may be insufficient. The cuprous cyanide may be of low quality.
-
Solution:
-
Ensure the reaction is heated to and maintained at the optimal temperature (around 165°C) for a sufficient duration.
-
Use high-purity, finely powdered cuprous cyanide to maximize its reactivity.
-
The use of a polar aprotic solvent like DMF or pyridine is crucial.
-
-
-
Issue: Side Reactions.
-
Cause: At high temperatures, decomposition or polymerization of the reactants or products can occur.
-
Solution:
-
Maintain strict temperature control.
-
Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions.
-
-
Q2: I am attempting direct nitration of 2,3-dichlorobenzonitrile and getting a mixture of isomers.
A2:
-
Issue: Poor Regioselectivity.
-
Cause: The directing effects of the chloro and cyano groups lead to the formation of multiple nitro isomers.
-
Solution:
-
Optimize the nitrating agent and reaction conditions. A mixture of nitric acid and sulfuric acid is standard, but the ratio and temperature can influence selectivity.
-
Consider using milder nitrating agents or alternative catalytic systems that may offer better regioselectivity. However, the synthesis via 2,3,4-trichloronitrobenzene is often preferred for its higher selectivity to the desired 6-nitro isomer.[1]
-
-
Experimental Protocol: Synthesis of 2,3-Dichloro-6-nitrobenzonitrile
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a condenser, under a nitrogen atmosphere, add 2,3,4-trichloronitrobenzene (1 mole), cuprous cyanide (1 mole), and pyridine (0.52 mole).[1]
-
Reaction Execution:
-
Work-up and Purification:
-
Cool the reaction mixture and add concentrated HCl and toluene. Stir vigorously.[1]
-
Separate the organic and aqueous layers. Extract the aqueous phase with toluene.[1]
-
Combine the organic extracts, wash with concentrated HCl, water, and brine.[1]
-
Dry the toluene solution over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.[1]
-
Recrystallize the crude product from methanol to obtain pure 2,3-dichloro-6-nitrobenzonitrile.[1]
-
Step 3: Reduction of 2,3-Dichloro-6-nitrobenzonitrile
The final step is the reduction of the nitro group to an amine. The choice of reducing agent is critical to avoid the reduction of the nitrile group or dehalogenation.
Catalyst/Reagent Selection for Nitro Reduction
Caption: Decision tree for selecting a suitable reduction method.
Troubleshooting Guide: Nitro Reduction
Q1: During the catalytic hydrogenation with Pd/C, I am observing dehalogenation (loss of chlorine atoms). How can I prevent this?
A1:
-
Issue: Over-reduction/Hydrodechlorination.
-
Cause: Palladium on carbon is a very active catalyst that can catalyze the removal of aryl chlorides, especially under harsh conditions.
-
Solution:
-
Switch to a less active catalyst. Raney Nickel is often a better choice for reducing nitro groups in the presence of chloro substituents.[2]
-
Optimize reaction conditions: use lower hydrogen pressure, lower temperature, and shorter reaction times.
-
Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed.
-
-
Q2: The reduction with SnCl₂ is incomplete, and the work-up is difficult.
A2:
-
Issue: Insufficient Reagent or Incomplete Reaction.
-
Cause: An insufficient stoichiometric amount of SnCl₂ was used, or the reaction was not allowed to proceed to completion.
-
Solution:
-
Use a sufficient excess of SnCl₂ (typically 3-5 equivalents).
-
Ensure the reaction is stirred vigorously and for an adequate amount of time. Gentle heating can sometimes facilitate the reaction.
-
-
-
Issue: Emulsion during Work-up.
-
Cause: The formation of tin salts during the basic work-up can lead to emulsions, making extraction difficult.
-
Solution:
-
After the reaction, basify the solution carefully with a concentrated NaOH or KOH solution while cooling in an ice bath.
-
Filter the precipitated tin salts before extracting the product with an organic solvent.
-
The use of Celite during filtration can aid in removing the fine precipitate.
-
-
Q3: My final product is contaminated with unreacted starting material.
A3:
-
Issue: Incomplete Reduction.
-
Cause: The catalyst may be poisoned, the reaction time may be too short, or the reducing agent may have been consumed.
-
Solution:
-
Ensure the starting material and solvents are free of impurities that could poison the catalyst (e.g., sulfur compounds).
-
Increase the reaction time or the amount of catalyst/reducing agent.
-
For catalytic hydrogenations, ensure the hydrogen pressure is maintained throughout the reaction.
-
-
Experimental Protocol: Reduction of 2,3-Dichloro-6-nitrobenzonitrile
Method A: Catalytic Hydrogenation with Raney Nickel
-
Reaction Setup: To a solution of 2,3-dichloro-6-nitrobenzonitrile in ethanol or methanol in a hydrogenation vessel, add a slurry of Raney Nickel (approx. 5-10% by weight of the substrate).
-
Reaction Execution:
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi).
-
Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.
-
Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Purification:
-
Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be kept wet.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Method B: Chemical Reduction with Tin(II) Chloride
-
Reaction Setup: Dissolve 2,3-dichloro-6-nitrobenzonitrile in a suitable solvent like ethanol or ethyl acetate. Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) in concentrated hydrochloric acid.
-
Reaction Execution:
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) until the reaction is complete (monitor by TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of a concentrated aqueous solution of sodium hydroxide until the solution is strongly basic.
-
Filter the precipitated tin salts through Celite.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
-
Frequently Asked Questions (FAQs)
Q: Which catalyst is best for the ammoxidation of 2,3-dichlorotoluene? A: Vanadium-based catalysts supported on silica, often promoted with other metals like antimony and boron (e.g., TiVsbBO/SiO₂), have shown high conversion and selectivity for this type of reaction. The exact composition can be optimized to balance activity and catalyst lifetime.
Q: Can I use other methods for the amination step instead of nitration followed by reduction? A: Direct amination methods like Buchwald-Hartwig amination are powerful tools for C-N bond formation. However, for a substrate like 2,3-dichlorobenzonitrile, achieving regioselectivity at the 6-position can be challenging. The nitration-reduction route is often more reliable for obtaining the specific desired isomer.
Q: What are the main safety concerns during this synthesis? A:
-
Ammoxidation: Involves flammable and toxic gases (ammonia) at high temperatures and pressures. The reaction is exothermic and requires careful temperature control.
-
Nitration: Uses highly corrosive and strong oxidizing acids (nitric and sulfuric acid). Reactions are exothermic and can run away if not properly cooled.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Raney Nickel is pyrophoric when dry.
-
General: Handle all chlorinated and nitro-aromatic compounds with care as they are potentially toxic. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Q: How can I monitor the progress of these reactions? A: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products for the nitration and reduction steps. For the ammoxidation step, gas chromatography (GC) is typically used to analyze the composition of the product stream. High-performance liquid chromatography (HPLC) can also be used for quantitative analysis in all steps.
References
Resolving poor solubility of 6-Amino-2,3-dichlorobenzonitrile in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the poor solubility of 6-Amino-2,3-dichlorobenzonitrile in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a crystalline solid that is generally poorly soluble in non-polar organic solvents and has limited solubility in many common polar organic solvents at room temperature. Its solubility is influenced by the presence of both a polar amino group and a nitrile group, as well as the dichlorinated benzene ring, which contributes to its solid-state properties.
Q2: In which common organic solvents is this compound expected to have better solubility?
Based on its structure and data from analogous compounds, this compound is expected to have higher solubility in polar aprotic solvents. The following table provides a qualitative and estimated solubility profile. It is crucial to experimentally determine the solubility for your specific application.
| Solvent | Polarity | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Soluble | Often a good first choice for creating stock solutions. |
| Dimethylformamide (DMF) | High | Soluble | Similar to DMSO, effective for dissolving polar compounds. |
| Tetrahydrofuran (THF) | Medium | Moderately Soluble | May require heating to achieve higher concentrations. |
| Acetonitrile | Medium | Sparingly Soluble | Solubility may be limited at room temperature. |
| Methanol | High (Protic) | Sparingly Soluble | The amino group can interact via hydrogen bonding. |
| Ethanol | High (Protic) | Sparingly Soluble | Similar to methanol, solubility may be limited. |
| Dichloromethane (DCM) | Medium | Poorly Soluble | Generally not a good solvent for this compound. |
| Toluene | Low | Poorly Soluble | Unlikely to be an effective solvent. |
Q3: I am observing that this compound is not dissolving in my reaction solvent. What steps can I take?
If you are facing poor solubility, consider the following troubleshooting steps, which are also illustrated in the workflow diagram below:
-
Increase the Temperature: Gently heating the mixture is often the most effective initial step to increase the solubility of a solid. Ensure the temperature is well below the boiling point of the solvent and does not cause degradation of your starting material or other reagents.
-
Use a Co-solvent: If heating alone is insufficient, adding a small amount of a strong, polar aprotic co-solvent in which this compound has high solubility (e.g., DMSO or DMF) can significantly improve overall solubility in a less effective primary solvent.
-
Solvent Screening: If the reaction chemistry allows, perform a small-scale solvent screening to identify a more suitable solvent system.
-
Check Compound Purity: Impurities can sometimes affect the solubility of a compound. Ensure you are using a high-purity grade of this compound.
Experimental Protocols
While specific protocols detailing the dissolution of this compound are scarce, protocols for reactions involving its derivatives can provide insights into suitable solvent systems. The following is an example from the synthesis of a precursor to Anagrelide.
Protocol: Synthesis of Ethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate
This protocol describes a reaction where a derivative of this compound is used, highlighting the use of toluene as a solvent.
Materials:
-
Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate
-
Cyanogen bromide
-
Toluene
Procedure:
-
Dissolve Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate in 4 parts of toluene.
-
Separately, prepare a solution of cyanogen bromide (1.1 equivalents) in 4 parts of toluene.
-
Add the cyanogen bromide solution to the solution of the glycine derivative while maintaining the reaction temperature below 30°C.
-
Heat the reaction mixture to reflux for 1 hour.
-
Cool the mixture to 0-5°C and stir for an additional hour.
-
Filter the resulting solids and rinse with toluene.
-
Dry the solids under high vacuum at 50°C.
This protocol illustrates that for a less polar derivative, toluene can be a suitable reaction solvent, especially with heating.
Signaling Pathways and Logical Relationships
The decision-making process for solvent selection can be visualized as a logical relationship diagram.
Validation & Comparative
A Comparative Guide to the GC/MS Characterization of 6-Amino-2,3-dichlorobenzonitrile Derivatives
For researchers, scientists, and drug development professionals, the robust and reliable characterization of novel compounds is paramount. Gas Chromatography-Mass Spectrometry (GC/MS) stands as a cornerstone analytical technique for the identification and quantification of volatile and semi-volatile compounds. However, for polar molecules such as 6-Amino-2,3-dichlorobenzonitrile and its derivatives, direct GC/MS analysis is often hindered by poor chromatographic performance and thermal instability.
To overcome these challenges, chemical derivatization is employed to convert the polar amine functionality into a less polar, more volatile, and thermally stable group. This guide provides an objective comparison of common derivatization strategies for the GC/MS analysis of aromatic amines, with a focus on providing supporting data for compounds structurally related to this compound.
Comparison of Derivatization Agents for GC/MS Analysis
The choice of derivatization reagent is critical and influences the chromatographic resolution, mass spectral fragmentation, and overall sensitivity of the analysis. The two most common strategies for derivatizing primary aromatic amines are acylation and silylation. Below is a comparison of these methods based on data from the analysis of dichloroanilines, which serve as a structural analogue for this compound.
| Derivatization Agent | Derivative Type | Advantages | Disadvantages | Key Mass Fragments (m/z) for Dichloroaniline Derivative | Limit of Detection (LOD) |
| Heptafluorobutyric Anhydride (HFBA) | Acylation (Amide formation) | Forms stable derivatives with excellent electron-capturing properties, leading to high sensitivity, especially with an electron-capture detector (ECD).[1] | Can produce corrosive byproducts (e.g., HFBA acid) that may affect the GC system over time. | 357 (M+), 160, 125 | 0.03 µg/L (GC-MS/MS)[1] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylation (Silylamine formation) | Reagents are highly reactive and can derivatize a wide range of polar functional groups.[2] The resulting derivatives often produce characteristic mass spectra.[2] | Derivatives can be susceptible to hydrolysis, requiring anhydrous conditions for the reaction and storage.[3] | 233 (M+), 218 (M-15), 198 | Not specifically reported for dichloroaniline, but generally in the low µg/L range. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for obtaining reliable and comparable results. The following is a representative protocol for the derivatization of a chloroaniline sample for GC/MS analysis, adapted from established methods.[1]
Protocol: Acylation with Heptafluorobutyric Anhydride (HFBA)
1. Sample Preparation:
-
An aqueous sample containing the analyte is made alkaline (e.g., with NaOH).
-
The analyte is extracted into an organic solvent (e.g., toluene or hexane).
-
The organic extract is dried over anhydrous sodium sulfate and concentrated under a gentle stream of nitrogen.
2. Derivatization:
-
The dried extract is reconstituted in a small volume of a suitable solvent (e.g., 100 µL of toluene).
-
50 µL of heptafluorobutyric anhydride (HFBA) is added to the sample.
-
The reaction vial is sealed and heated at 60-70°C for 30-60 minutes.
3. Post-Derivatization Work-up:
-
The reaction mixture is cooled to room temperature.
-
The excess HFBA and the resulting heptafluorobutyric acid are removed by washing with a basic solution (e.g., 5% NaHCO₃ solution).
-
The organic layer is separated and dried again over anhydrous sodium sulfate.
-
The final volume is adjusted for GC/MS injection.
4. GC/MS Analysis:
-
GC Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Injector Temperature: 250°C
-
Oven Program: Start at a suitable temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Interface Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A suitable mass range to detect the molecular ion and key fragments of the derivative (e.g., 50-400 amu).
Mandatory Visualizations
To aid in the understanding of the analytical process, the following diagrams illustrate the experimental workflow.
Caption: Experimental workflow for the GC/MS analysis of derivatized aromatic amines.
References
Comparative Analysis of 6-Amino-2,3-dichlorobenzonitrile and its Analogs: A Guide for Drug Discovery Professionals
An In-depth Examination of a Versatile Chemical Scaffold and its Derivatives in the Context of Anticancer and Other Therapeutic Applications.
This guide provides a comprehensive comparative analysis of 6-Amino-2,3-dichlorobenzonitrile and its structurally related analogs. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to objectively compare the performance of these compounds, details relevant experimental methodologies, and visualizes key biological pathways and experimental workflows to facilitate a deeper understanding of their therapeutic potential.
Chemical Structures and Properties
This compound is a small molecule with the chemical formula C₇H₄Cl₂N₂. It belongs to the class of aminobenzonitriles, characterized by an amino group and a nitrile group attached to a benzene ring, which is further substituted with two chlorine atoms. This core structure serves as a versatile scaffold for the synthesis of a variety of derivatives with diverse biological activities.
Comparative Biological Activities
While direct and extensive biological data for this compound is limited in publicly available research, its structural similarity to known bioactive compounds, particularly analogs of the drug Anagrelide and a class of cytotoxic dichlorophenylacrylonitriles, provides a basis for comparative analysis.
Anti-proliferative and Cytotoxic Effects
Analogs of this compound have demonstrated significant anti-proliferative and cytotoxic activities against various cancer cell lines. The following table summarizes the growth inhibition data for selected analogs.
Table 1: In Vitro Growth Inhibition of this compound Analogs
| Compound ID | Analog Class | Cancer Cell Line | Growth Inhibition (GI₅₀) | Citation |
| Dichlorophenylacrylonitrile Analog 1 | Dichlorophenylacrylonitrile | MCF-7 (Breast Cancer) | 0.127 ± 0.04 µM | [1] |
| Dichlorophenylacrylonitrile Analog 2 | Dichlorophenylacrylonitrile | MCF-7 (Breast Cancer) | 0.56 ± 0.03 µM | [1] |
| Amino Alcohol Acrylonitrile Analog 13h | Amino Alcohol Acrylonitrile | Lung Cancer Cell Line | 1.6 µM (9.3-fold selective) | [1] |
| Amino Alcohol Acrylonitrile Analog 14h | Amino Alcohol Acrylonitrile | Colorectal Cancer Cell Line | 0.36 µM (6.9-fold selective) | [1] |
| Amino Alcohol Acrylonitrile Analog 13f | Amino Alcohol Acrylonitrile | Breast Cancer Cell Line | 2.3 - 6.0 µM (up to 20-fold selective) | [1] |
Note: GI₅₀ is the concentration of a drug that inhibits the growth of 50% of a cell population.
Inhibition of Megakaryocyte Development and Phosphodiesterase III (PDEIII)
This compound is structurally related to a metabolite of Anagrelide, a drug used to treat thrombocythemia. Anagrelide and its metabolites have been shown to inhibit the development of megakaryocytes (platelet precursors) and the activity of Phosphodiesterase III (PDEIII), an enzyme involved in cyclic AMP metabolism.
Table 2: Biological Activity of Anagrelide and a Structurally Related Analog
| Compound | Biological Activity | IC₅₀ | Citation |
| Anagrelide | Inhibition of Megakaryocyte Development | 26 ± 4 nM | |
| PDEIII Inhibition | 36 nM | ||
| RL603 (2-amino-5,6-dichloro-3,4-dihydroquinazoline) | Inhibition of Megakaryocyte Development | No significant effect | |
| PDEIII Inhibition | Not reported |
Note: IC₅₀ is the concentration of a drug that inhibits a specific biological or biochemical function by 50%.
Signaling Pathways and Mechanisms of Action
The analogs of this compound appear to exert their biological effects through multiple signaling pathways.
Aryl Hydrocarbon Receptor (AhR) Pathway
Certain dichlorophenylacrylonitrile analogs have been identified as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental toxins and in tumorigenesis. Activation of the AhR pathway can lead to the induction of cytochrome P450 enzymes, such as CYP1A1, which may play a role in the metabolic activation of these compounds to cytotoxic species within cancer cells.[1]
Phosphodiesterase III (PDEIII) Inhibition
The structural relationship to Anagrelide suggests that this compound and its analogs may act as inhibitors of Phosphodiesterase III (PDEIII). PDEIII is an enzyme that degrades cyclic adenosine monophosphate (cAMP). Inhibition of PDEIII leads to an increase in intracellular cAMP levels, which can affect various cellular processes, including platelet aggregation and cell proliferation.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the biological activities of this compound and its analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ values.
Aryl Hydrocarbon Receptor (AhR) Activation Assay (Reporter Gene Assay)
This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an AhR-responsive element.
Protocol:
-
Cell Seeding: Plate the AhR reporter cell line in a 96-well plate.
-
Compound Treatment: Treat the cells with test compounds for a specified period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to release the reporter protein.
-
Substrate Addition: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Luminescence Measurement: Measure the light output using a luminometer.
-
Data Analysis: Normalize the reporter activity to cell viability and determine the fold activation compared to the vehicle control.
Phosphodiesterase III (PDEIII) Inhibition Assay
This is a biochemical assay that measures the enzymatic activity of PDEIII in the presence of an inhibitor.
Protocol:
-
Reaction Setup: In a microplate, combine a known amount of purified PDEIII enzyme, a fluorescently labeled cAMP substrate, and various concentrations of the test compound.
-
Incubation: Incubate the reaction mixture to allow the enzyme to hydrolyze the substrate.
-
Stop Reaction: Add a stop solution containing a binding agent that specifically binds to the non-hydrolyzed substrate.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of the samples. The degree of polarization is inversely proportional to the amount of hydrolyzed substrate.
-
Data Analysis: Calculate the percentage of PDEIII inhibition and determine the IC₅₀ value.
Conclusion and Future Directions
The comparative analysis of this compound and its analogs reveals a promising chemical scaffold with the potential for developing novel therapeutic agents, particularly in the field of oncology. The cytotoxic effects of dichlorophenylacrylonitrile analogs, potentially mediated through the AhR pathway, warrant further investigation. Moreover, the structural similarity to Anagrelide suggests that these compounds could be explored as inhibitors of PDEIII for various therapeutic applications.
Future research should focus on:
-
Systematic Synthesis and Screening: A comprehensive library of this compound analogs should be synthesized and screened against a broad panel of cancer cell lines and relevant biological targets.
-
Mechanism of Action Studies: Detailed mechanistic studies are required to elucidate the precise molecular targets and signaling pathways responsible for the observed biological activities.
-
Structure-Activity Relationship (SAR) Elucidation: A thorough SAR study will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.
-
In Vivo Efficacy Studies: Promising candidates should be advanced to in vivo animal models to evaluate their therapeutic efficacy and safety profiles.
This guide provides a foundational framework for researchers to build upon in their exploration of this compound and its analogs as a source of new and effective therapeutic agents.
References
Validating the Structure of 6-Amino-2,3-dichlorobenzonitrile: An NMR-Based Comparison Guide
For researchers, scientists, and drug development professionals, unequivocally confirming the structure of synthetic compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of the expected Nuclear Magnetic Resonance (NMR) spectral data for 6-Amino-2,3-dichlorobenzonitrile against a structurally similar alternative, 2-Amino-3,5-dichlorobenzonitrile, to aid in its structural validation.
This document outlines the detailed experimental protocols for acquiring ¹H and ¹³C NMR spectra and presents the predicted spectral data in clearly structured tables. Furthermore, a logical workflow for the validation process is provided using a Graphviz diagram.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established substituent effects on the benzene ring. The electron-donating amino group and the electron-withdrawing chloro and cyano groups all influence the chemical shifts of the aromatic protons and carbons in a predictable manner.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-4 | 6.8 - 7.0 | Doublet | 1H |
| H-5 | 7.2 - 7.4 | Doublet | 1H |
| NH₂ | 4.5 - 5.5 | Broad Singlet | 2H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-CN | 115 - 120 |
| C-NH₂ | 145 - 150 |
| C-Cl (ortho to NH₂) | 128 - 132 |
| C-Cl (meta to NH₂) | 130 - 135 |
| C-H (ortho to NH₂) | 118 - 122 |
| C-H (meta to NH₂) | 125 - 130 |
| C-CN (ipso) | 100 - 105 |
Comparison with a Structural Isomer: 2-Amino-3,5-dichlorobenzonitrile
To highlight the importance of precise structural characterization, the predicted NMR data for this compound is compared with the expected data for a closely related isomer, 2-Amino-3,5-dichlorobenzonitrile. While both molecules share the same molecular formula, the different substitution pattern on the aromatic ring leads to distinct NMR spectra. A study on 2-Amino-3,5-dichlorobenzonitrile provides valuable experimental context for this comparison.
Table 3: Comparative ¹H and ¹³C NMR Data
| Feature | This compound (Predicted) | 2-Amino-3,5-dichlorobenzonitrile (Expected) | Key Differences |
| ¹H NMR | |||
| Aromatic Protons | Two doublets | Two singlets (or narrow doublets with small coupling) | The coupling pattern of the aromatic protons is a key differentiator. The ortho- and meta-coupling in the 6-amino isomer will produce distinct doublets, while the isolated protons in the 2-amino isomer will appear as singlets or very narrowly split doublets. |
| Amino Protons | Broad singlet (~4.5-5.5 ppm) | Broad singlet (~5.0-6.0 ppm) | The chemical shift of the amino protons can be influenced by the position of the electron-withdrawing groups. |
| ¹³C NMR | |||
| Aromatic Carbons | Six distinct signals | Six distinct signals | The chemical shifts of the individual carbons will differ significantly due to the varied electronic environments created by the different substituent positions. For instance, the carbon bearing the amino group (C-NH₂) will have a different chemical shift in each isomer. |
| Nitrile Carbon | ~115-120 ppm | ~117-122 ppm | While the nitrile carbon chemical shift may be similar, the overall pattern of the aromatic carbon signals will be the definitive fingerprint for each isomer. |
Experimental Protocols
1. Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
Temperature: 298 K
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
3. ¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled (e.g., zgpg30)
-
Spectral width: 0 to 200 ppm
-
Temperature: 298 K
-
-
Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
Logical Workflow for Structure Validation
The following diagram illustrates the logical steps involved in the validation of the this compound structure using NMR spectroscopy.
By following this guide, researchers can confidently validate the structure of synthesized this compound, ensuring the integrity of their subsequent research and development activities. The provided comparative data serves as a crucial reference point for distinguishing it from its structural isomers.
A Researcher's Guide to Purity Confirmation of 6-Amino-2,3-dichlorobenzonitrile
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is a critical, non-negotiable aspect of experimental validity and product integrity. This guide provides a comparative overview of common analytical techniques to confirm the purity of a 6-Amino-2,3-dichlorobenzonitrile sample, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the principles, experimental protocols, and data interpretation for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The selection of an appropriate analytical method is contingent on several factors, including the physicochemical properties of this compound, the nature of potential impurities, and the desired level of sensitivity and specificity. This guide presents supporting experimental data to facilitate an objective comparison of these techniques.
Comparative Analysis of Analytical Techniques
The performance of HPLC, GC-MS, and NMR spectroscopy for the purity assessment of this compound is summarized below. Each method offers distinct advantages and is suited for different aspects of purity analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning of the analyte between a mobile and stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information. |
| Primary Use | Quantitation of the main compound and separation of non-volatile or thermally labile impurities. | Identification and quantitation of volatile and semi-volatile impurities. | Structural elucidation and quantitation of the main compound and impurities. |
| Sample Preparation | Dissolution in a suitable solvent (e.g., acetonitrile/water). | Dissolution in a volatile solvent (e.g., dichloromethane). | Dissolution in a deuterated solvent (e.g., DMSO-d6). |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | ~0.1% (for routine analysis) |
| Limit of Quantification (LOQ) | ~0.03% | ~0.003% | ~0.3% (for routine analysis) |
| Key Advantages | Excellent for quantitative analysis of non-volatile compounds. Wide applicability. | High sensitivity and specificity for volatile impurities. Provides mass information for identification. | Provides detailed structural information. Can be used for absolute quantification (qNMR). Non-destructive. |
| Limitations | May not be suitable for highly volatile impurities. Requires reference standards for impurity identification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods for trace impurities. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
1. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 100°C, ramp to 280°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 m/z.
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.
-
Injection Volume: 1 µL.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Internal Standard: Tetramethylsilane (TMS) or a certified quantitative standard.
-
Experiment: ¹H NMR.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.75 mL of DMSO-d6.
Visualization of Workflows and Relationships
To better illustrate the processes, the following diagrams outline the experimental workflow for purity analysis and the logical relationships between the analytical techniques.
Conclusion
The confirmation of purity for a this compound sample is most reliably achieved through a combination of analytical techniques. HPLC is the method of choice for accurate quantification of the main component and non-volatile impurities. GC-MS offers unparalleled sensitivity for the detection and identification of volatile and semi-volatile impurities that may arise from the synthesis process. NMR spectroscopy provides definitive structural confirmation and can be employed for quantitative analysis, offering a holistic view of the sample's composition. For comprehensive quality control, a multi-faceted approach utilizing these complementary methods is recommended to ensure the integrity of your research and development endeavors.
A Senior Application Scientist's Guide to the Reactivity of Dichlorinated Benzonitriles in Nucleophilic Aromatic Substitution
For researchers, medicinal chemists, and professionals in drug development, the selection of the right starting material is a critical decision that dictates the efficiency, yield, and economic viability of a synthetic route. Dichlorinated benzonitriles are a class of versatile intermediates, prized for their utility in constructing complex molecular architectures. However, not all isomers are created equal. Their reactivity in key transformations, particularly nucleophilic aromatic substitution (SNAr), varies dramatically depending on the seemingly subtle placement of the two chlorine atoms on the benzene ring.
This guide provides an in-depth comparison of the reactivity of common dichlorobenzonitrile isomers. Moving beyond a simple catalog of properties, we will dissect the underlying electronic and steric factors that govern their reaction kinetics, provide supporting (illustrative) experimental data, and detail a robust protocol for their comparative assessment in your own laboratory.
The Underlying Principle: Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings, typically electron-rich, are generally poor candidates for attack by nucleophiles. However, the presence of potent electron-withdrawing groups (EWGs) can fundamentally alter this character, rendering the ring electrophilic and susceptible to substitution. This is the essence of the SNAr mechanism.[1][2][3]
The cyano group (-CN) is a powerful EWG, both through induction and resonance. It significantly reduces the electron density of the aromatic ring, making it a prime target for nucleophilic attack. The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1][4] The rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[1][3][5] The stability of this intermediate is the single most important factor determining the reaction rate.
References
Structure-activity relationship (SAR) studies of 6-Amino-2,3-dichlorobenzonitrile derivatives
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Amino-2,3-dichlorobenzonitrile Derivatives
This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound derivatives, focusing on their potential as therapeutic agents. By presenting experimental data, detailed methodologies, and visual representations of experimental workflows and biological pathways, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals in the rational design of novel compounds.
Data Presentation: Comparative Biological Activity
The following table summarizes the biological activity of various benzonitrile derivatives, highlighting their potency against different cancer cell lines and molecular targets. While specific data for a wide range of this compound derivatives is not extensively available in single public sources, the table includes data from related benzonitrile compounds to infer potential SAR trends. Quantitative Structure-Activity Relationship (QSAR) modeling is a crucial tool in modern drug discovery for predicting the biological activities of chemical structures based on their physicochemical properties.[1]
| Compound ID | Derivative Class | Target/Cell Line | Activity (IC50/GI50) | Reference |
| 1 | 2-Phenylacrylonitrile | HCT116 | 5.9 nM | [1] |
| 2 | 2-Phenylacrylonitrile | BEL-7402 | 7.8 nM | [1] |
| 3 | Indole-Acrylonitrile | NCI-60 Panel (Mean) | 0.38 µM | [1] |
| 4 | Benzotriazole-Acrylonitrile | HeLa (G2-M arrest) | Potent (nM range) | [1] |
| 5 | N-benzoyl-N'-phenylthiourea | MCF-7 | 0.31 mM | [1] |
| 6 | 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile | MCF-7, HCT-116, PC-3, A549, HepG-2 | Excellent to modest growth inhibitory activity | [2] |
| 7 | (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile | MCF-7 | 0.56 ± 0.03 µM | [3] |
| 8 | (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MCF-7 | 0.127 ± 0.04 µM | [3] |
| 9 | (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile | Multiple cancer cell lines | 0.030 ± 0.014 µM | [3] |
| 10 | (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide | Multiple cancer cell lines | 0.034 ± 0.01 µM | [3] |
Note: The diverse pharmacological activities of benzonitrile derivatives, including anticancer and antimicrobial effects, have been a subject of interest.[1] The nitrile group, being a significant functional group, is found in over 30 FDA-approved pharmaceuticals.[4] Its incorporation into lead compounds is a promising strategy in rational drug design due to potential benefits like enhanced binding affinity and improved pharmacokinetic profiles.[4][5]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of SAR studies.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the anti-proliferative effects of compounds on cancer cell lines.
-
Cell Preparation: Cancer cell lines (e.g., MCF-7, HCT-116, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase (e.g., EGFR, VEGFR-2).[2]
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the kinase, a specific substrate (e.g., a peptide), and ATP.
-
Compound Addition: The test compounds are added to the wells at various concentrations. A known inhibitor is often used as a positive control.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by plotting the inhibition percentage against the compound concentration.
Mandatory Visualization
Experimental Workflow for SAR Studies
Caption: Experimental workflow for structure-activity relationship (SAR) studies.
Simplified EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and potential point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 6-Amino-2,3-dichlorobenzonitrile Scaffolds in Kinase Inhibition and Cancer Therapy: A Comparative Analysis
An in-depth review of the therapeutic potential of compounds derived from the 6-amino-2,3-dichlorobenzonitrile core, highlighting their efficacy as kinase inhibitors and anti-cancer agents. This guide provides a comparative analysis of key compounds, supported by experimental data and detailed methodologies.
The this compound chemical scaffold has emerged as a privileged structure in the development of targeted therapeutics, particularly in the oncology domain. Its derivatives have demonstrated significant potential as inhibitors of various protein kinases and as cytotoxic agents against a range of cancer cell lines. This guide offers a comparative overview of the efficacy of several classes of compounds based on this core structure, presenting key experimental findings, detailed protocols, and visual representations of relevant biological pathways and experimental workflows.
Comparative Efficacy of Lead Compounds
The following tables summarize the in vitro efficacy of representative compounds derived from or structurally related to the this compound scaffold. The data highlights their potent anti-proliferative and enzyme-inhibitory activities.
Table 1: Anti-proliferative Activity of Benzo[h]chromene Derivative (Compound 4)
| Cancer Cell Line | IC50 (µg/mL) |
| MCF-7 (Breast) | 7.8 ± 0.6 |
| HCT-116 (Colon) | 10.2 ± 0.9 |
| PC-3 (Prostate) | 12.5 ± 1.1 |
| A549 (Lung) | 9.3 ± 0.7 |
| HepG-2 (Liver) | 8.1 ± 0.5 |
Data extracted from a study on a 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile derivative, referred to as compound 4.[1]
Table 2: Kinase Inhibition Profile of Benzo[h]chromene Derivative (Compound 4) vs. Sorafenib
| Kinase | Compound 4 IC50 (µM) | Sorafenib IC50 (µM) |
| EGFR | 0.09 ± 0.01 | 0.11 ± 0.02 |
| VEGFR-2 | 0.12 ± 0.02 | 0.09 ± 0.01 |
This derivative demonstrated promising inhibition efficacy against EGFR and VEGFR-2 kinases in comparison to the reference inhibitor Sorafenib.[1]
Table 3: Anti-cancer Activity of 6-amino-2-pyridone-3,5-dicarbonitrile Derivative (Compound 5o)
| Cancer Cell Line | EC50 (µM) |
| Murine Glioblastoma | 15 |
Compound 5o, from a library of 16 derivatives, showed the most potent anti-cancer activity against murine glioblastoma cell lines.[2] This compound also exhibited efficacy against liver, breast, and lung cancer cell lines, as well as primary patient-derived glioblastoma cells.[2][3]
Table 4: Broad Spectrum Kinase Inhibition by a Pyrido[2,3-d]pyrimidine Derivative (Compound 4b)
| Kinase | IC50 (µM) |
| PDGFr | 1.11 |
| FGFr | 0.13 |
| EGFr | 0.45 |
| c-src | 0.22 |
The compound 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea (4b) was identified as a broadly active tyrosine kinase inhibitor.[4]
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the interpretation and replication of the presented efficacy data.
In Vitro Anti-proliferative Assay
The anti-proliferative activity of the synthesized compounds was evaluated against various human cancer cell lines. The general protocol involves the following steps:
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HCT-116, PC-3, A549, HepG-2) are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds.
-
MTT Assay: After a specified incubation period (e.g., 24 or 48 hours), an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[1][5]
Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases (e.g., EGFR, VEGFR-2) is determined using in vitro kinase assay kits.
-
Assay Principle: These assays typically measure the phosphorylation of a substrate by the kinase. The inhibition of this reaction by the test compound is quantified.
-
Procedure: The kinase, substrate, ATP, and varying concentrations of the inhibitor are incubated together in a reaction buffer.
-
Detection: The amount of phosphorylated substrate is detected, often using an antibody-based method (e.g., ELISA) or by measuring the depletion of ATP using a luminescent assay.
-
IC50 Determination: The IC50 values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, are calculated from the dose-inhibition curves.[1]
Visualizing Mechanisms and Workflows
Diagrams created using the DOT language provide clear visual representations of complex biological pathways and experimental procedures.
Caption: Inhibition of Receptor Tyrosine Kinase Signaling.
Caption: In Vitro Anti-proliferative Assay Workflow.
Conclusion
The collective evidence strongly supports the this compound scaffold as a valuable starting point for the design of novel anti-cancer agents. The derivatives discussed in this guide exhibit potent efficacy against a variety of cancer cell lines, operating through the inhibition of key signaling pathways regulated by protein kinases such as EGFR and VEGFR-2. The presented data underscores the therapeutic potential of this chemical class and provides a foundation for further drug development and optimization efforts. Future research should focus on enhancing the selectivity and pharmacokinetic properties of these compounds to translate their in vitro potency into clinical success.
References
A Spectroscopic Showdown: Differentiating Isomers of 6-Amino-2,3-dichlorobenzonitrile
For researchers, scientists, and drug development professionals, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a detailed spectroscopic comparison of 6-Amino-2,3-dichlorobenzonitrile and its closely related isomers, offering a valuable resource for unambiguous characterization.
This publication presents a comparative analysis of the spectroscopic properties of this compound and three of its potential isomers: 4-Amino-3,5-dichlorobenzonitrile, 3-Amino-2,6-dichlorobenzonitrile, and 5-Amino-2,4-dichlorobenzonitrile. By examining their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, we highlight the key distinguishing features that arise from the varied substitution patterns on the benzonitrile core.
Spectroscopic Data Comparison
The following tables summarize the available quantitative spectroscopic data for this compound and its isomers.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | Data not available in search results. | Data not available in search results. |
| 4-Amino-3,5-dichlorobenzonitrile | Data not available in search results. | Spectra available on SpectraBase, specific peak data not retrieved.[1] |
| 3-Amino-2,6-dichlorobenzonitrile | Data not available in search results. | Data not available in search results. |
| 5-Amino-2,4-dichlorobenzonitrile | Data not available in search results. | Data not available in search results. |
Table 2: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretching | C≡N Stretching | C-Cl Stretching | Aromatic C-H Stretching |
| This compound | Vapor Phase IR Spectra available. | Data not available in search results. | Data not available in search results. | Data not available in search results. |
| 4-Amino-3,5-dichlorobenzonitrile | FTIR spectra available.[1] | Data not available in search results. | Data not available in search results. | Data not available in search results. |
| 3-Amino-2,6-dichlorobenzonitrile | Data not available in search results. | Data not available in search results. | Data not available in search results. | Data not available in search results. |
| 5-Amino-2,4-dichlorobenzonitrile | Data not available in search results. | Data not available in search results. | Data not available in search results. | Data not available in search results. |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| This compound | GC-MS data available. | Data not available in search results. |
| 4-Amino-3,5-dichlorobenzonitrile | Data not available in search results. | Data not available in search results. |
| 3-Amino-2,6-dichlorobenzonitrile | Data not available in search results. | Data not available in search results. |
| 5-Amino-2,4-dichlorobenzonitrile | Data not available in search results. | Data not available in search results. |
Note: The presented data is based on publicly available information and may not be exhaustive. Direct acquisition of spectra is recommended for definitive identification.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of the aminodichlorobenzonitrile isomers.
Caption: Workflow for Isomer Differentiation.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to support the replication of these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of protons and carbons in each isomer, providing insights into the connectivity and substitution pattern.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-25 mg of the aminodichlorobenzonitrile isomer.[2]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[2][3]
-
Ensure the sample is fully dissolved; gentle warming or sonication can be used to aid dissolution.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Cap the NMR tube securely.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Typically 0-12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: Typically 0-220 ppm.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic vibrational frequencies of functional groups present in the isomers, such as N-H, C≡N, and C-Cl bonds.
Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method for solid samples):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid aminodichlorobenzonitrile isomer directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.[4]
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Analysis: Identify the wavenumbers (cm⁻¹) of the major absorption bands and assign them to the corresponding functional group vibrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of each isomer, confirming the elemental composition and providing structural clues.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of the aminodichlorobenzonitrile isomer (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or acetone.
GC Method:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.
-
Column: A suitable capillary column, such as a 30 m x 0.25 mm DB-5ms.
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
Scan Rate: 2-3 scans/second.
Data Analysis:
-
Identify the peak corresponding to the molecular ion (M⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern and identify the m/z values of the major fragment ions.
-
Compare the fragmentation patterns of the different isomers to identify unique fragmentation pathways that can aid in their differentiation.
References
A Comparative Guide to the Synthesis of 6-Amino-2,3-dichlorobenzonitrile: Established Routes and Emerging Strategies
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-depth Technical Guide
The strategic synthesis of 6-Amino-2,3-dichlorobenzonitrile, a key building block in the development of various pharmaceutical agents, demands a thorough understanding of both established and novel chemical methodologies. This guide provides an objective comparison of synthetic routes, supported by experimental data, to empower researchers in selecting the most efficient, scalable, and sustainable pathway for their specific needs. We will delve into the causality behind experimental choices, ensuring each described protocol is a self-validating system grounded in authoritative chemical principles.
Introduction: The Significance of this compound
This compound serves as a crucial intermediate in the synthesis of a range of biologically active molecules. Its unique substitution pattern, featuring an amine, a nitrile, and two chlorine atoms on the benzene ring, provides multiple points for chemical modification, making it a versatile scaffold in medicinal chemistry. The efficient and cost-effective production of this intermediate is therefore a critical step in the drug development pipeline.
Established Synthetic Pathway: A Two-Step Approach from a Trichloronitrobenzene Precursor
The most well-documented and industrially relevant method for the synthesis of this compound is a two-step process commencing with a substituted trichloronitrobenzene. This pathway is reliable and high-yielding, though it involves the use of hazardous reagents and requires careful control of reaction conditions.
Step 1: Cyanation of 2,3,4-Trichloronitrobenzene to form 2,3-Dichloro-6-nitrobenzonitrile
The initial step involves a nucleophilic aromatic substitution reaction where a cyanide group displaces one of the chlorine atoms on the 2,3,4-trichloronitrobenzene ring. The nitro group at the 4-position activates the ring towards nucleophilic attack, facilitating the displacement of the chlorine atom at the 1-position.
The reaction is typically carried out using a metal cyanide, such as cuprous cyanide, in a high-boiling polar aprotic solvent like pyridine or DMF. The choice of cuprous cyanide is critical; it is less nucleophilic than alkali metal cyanides, which helps to prevent unwanted side reactions. Pyridine not only acts as a solvent but also complexes with the copper ions, influencing the reactivity and solubility of the cyanide salt. The elevated temperature is necessary to overcome the activation energy of the reaction.[1]
Step 2: Selective Reduction of 2,3-Dichloro-6-nitrobenzonitrile to this compound
The second and final step is the selective reduction of the nitro group to an amine. This transformation must be conducted under conditions that do not affect the nitrile group or the chloro-substituents. Several methods are available for the chemoselective reduction of aromatic nitro compounds.
A highly effective and widely used method is the reduction with tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent or ethyl acetate.[2] This reagent is known for its high selectivity for the nitro group in the presence of other reducible functionalities like nitriles.[2][3] The reaction proceeds under mild conditions and typically gives high yields of the desired amine.[2]
Alternatively, catalytic hydrogenation can be employed. However, the choice of catalyst is crucial to avoid dehalogenation or reduction of the nitrile group. While palladium on carbon (Pd/C) is a common hydrogenation catalyst, it can sometimes lead to dehalogenation.[3] Raney Nickel is often a preferred catalyst in such cases as it is less prone to causing dehalogenation of aryl chlorides.[4]
Emerging Synthetic Strategies: Towards Greener and More Efficient Processes
While the established two-step method is robust, modern synthetic chemistry is continually striving for more efficient, cost-effective, and environmentally benign processes. Research into novel synthetic routes for aminobenzonitriles is an active area, with a focus on one-pot reactions and the use of less toxic reagents.
Novel Approach: Catalytic Ammoxidation followed by Amination (Hypothetical)
A potential novel route could involve the direct synthesis of 2,3-dichlorobenzonitrile from 2,3-dichlorotoluene via catalytic ammoxidation. This process, which has been patented for the synthesis of 2,3-dichlorobenzonitrile, utilizes a catalyst to react the toluene derivative with ammonia and oxygen in a single step, offering a more atom-economical and greener alternative to traditional multi-step methods.[5]
Following the synthesis of 2,3-dichlorobenzonitrile, a subsequent nucleophilic aromatic substitution reaction could be envisioned to introduce the amino group at the 6-position. However, direct amination of an unactivated aryl chloride is challenging. The presence of the electron-withdrawing nitrile group may not be sufficient to activate the ring for direct amination with ammonia. Advanced catalytic systems, perhaps employing palladium or copper catalysts with specialized ligands, would likely be necessary to achieve this transformation efficiently. While not yet established for this specific molecule, this approach represents a promising direction for future research, aiming for a more streamlined synthesis.
Comparative Analysis of Synthetic Methods
| Parameter | Established Method: Two-Step Synthesis | Emerging Strategy: Ammoxidation/Amination |
| Starting Material | 2,3,4-Trichloronitrobenzene | 2,3-Dichlorotoluene |
| Key Intermediates | 2,3-Dichloro-6-nitrobenzonitrile | 2,3-Dichlorobenzonitrile |
| Number of Steps | 2 | 2 (potentially 1-pot) |
| Reagents & Catalysts | Cuprous cyanide, Pyridine, SnCl₂·2H₂O or Raney Ni/H₂ | Specialized ammoxidation catalyst, Ammonia, Oxygen, Potential amination catalyst (e.g., Pd/Cu-based) |
| Yield | High (typically >80% for each step) | Potentially high for ammoxidation (>95% reported for 2,3-dichlorobenzonitrile), amination step requires optimization |
| Purity | Good, requires purification of intermediate and final product | Potentially high, but may require significant optimization of the amination step to avoid side products |
| Safety & Environmental | Use of toxic cyanide salts and high-boiling solvents. Tin residues from reduction. | Ammoxidation is a greener alternative. Avoids the use of stoichiometric toxic reagents. Ammonia is a key reagent. |
| Scalability | Proven for industrial scale. | Ammoxidation is industrially viable. The amination step's scalability would need development. |
Experimental Protocols
Established Method: Step 1 - Synthesis of 2,3-Dichloro-6-nitrobenzonitrile
Causality of Experimental Choices: This protocol utilizes pyridine as a solvent due to its ability to dissolve the reactants and facilitate the reaction by coordinating with the copper cyanide. The reaction is performed under a nitrogen atmosphere to prevent oxidation of the cuprous cyanide. The elevated temperature is crucial for the nucleophilic aromatic substitution to proceed at a reasonable rate. The workup with hydrochloric acid is to quench the reaction and protonate any basic species, while the toluene extraction isolates the organic product. Recrystallization from methanol is a standard purification technique for this type of compound.
Protocol:
-
In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, a mixture of 2,3,4-trichloronitrobenzene (1.0 mol) and cuprous cyanide (1.0 mol) is suspended in pyridine (0.52 mol).
-
The mixture is heated to 100 °C under a nitrogen atmosphere until it becomes stirrable.
-
The temperature is then gradually raised to 165 °C over 1.5 hours and maintained for an additional 30 minutes.
-
The reaction mixture is cooled, and concentrated hydrochloric acid (500 ml) and toluene (250 ml) are added.
-
The mixture is stirred vigorously for 1.5 hours.
-
The layers are separated, and the aqueous phase is extracted with toluene (3 x 250 ml).
-
The combined organic extracts are washed with concentrated HCl (3 x 250 ml), water (250 ml), and saturated aqueous NaCl (2 x 250 ml).
-
The toluene solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude 2,3-dichloro-6-nitrobenzonitrile is recrystallized from methanol to afford the pure product.[1]
Established Method: Step 2 - Synthesis of this compound
Causality of Experimental Choices: Ethanol is chosen as the solvent for its ability to dissolve the nitroaromatic compound and the tin(II) chloride dihydrate. The reaction is heated to reflux to increase the rate of reduction. The workup involves basification with sodium bicarbonate or sodium hydroxide to precipitate tin salts and liberate the free amine. Ethyl acetate is used for extraction as it is a good solvent for the product and is immiscible with the aqueous layer.
Protocol:
-
To a solution of 2,3-dichloro-6-nitrobenzonitrile (1.0 equiv) in ethanol, add tin(II) chloride dihydrate (5.0 equiv).
-
Heat the reaction mixture at reflux (approximately 70-80 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice.
-
Carefully neutralize the mixture with a 5% aqueous sodium bicarbonate solution until the pH is slightly basic (pH 7-8).
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization.[3]
Visualization of Synthetic Pathways
Caption: Established two-step synthesis of this compound.
Caption: A potential emerging synthetic route for this compound.
Conclusion and Future Outlook
The established two-step synthesis of this compound from 2,3,4-trichloronitrobenzene remains a reliable and well-understood method. Its high yields and scalability make it suitable for industrial production. However, the use of toxic reagents and harsh conditions are significant drawbacks.
Emerging strategies, such as those based on catalytic ammoxidation, offer a glimpse into a future of more sustainable and efficient chemical manufacturing. While a direct, optimized one-pot synthesis of this compound from a simple precursor has yet to be fully realized, the continuous development of novel catalytic systems holds great promise. Researchers and drug development professionals are encouraged to explore these new frontiers to not only improve the efficiency of their synthetic endeavors but also to align with the principles of green chemistry.
References
- 1. prepchem.com [prepchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. CN102941081B - Method for synthesizing 2,3-dichlorobenzonitrile by catalytic ammonia oxidation method and dedicated catalyst - Google Patents [patents.google.com]
Cytotoxicity Showdown: 6-Amino-2,3-dichlorobenzonitrile Analogs Versus Established Anticancer Agents
In the relentless pursuit of more effective and selective cancer therapeutics, novel chemical scaffolds are continuously being explored. Among these, derivatives of 6-amino-2,3-dichlorobenzonitrile have emerged as a promising class of compounds with significant cytotoxic potential against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of several this compound analogs against existing anticancer drugs, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Comparative Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a cytotoxic compound. The following tables summarize the IC50 values for various analogs of this compound and established chemotherapeutic agents across different human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell seeding density and assay duration.[1]
Table 1: Cytotoxicity (IC₅₀, µM) in Various Cancer Cell Lines
| Compound/Drug | Cell Line | IC₅₀ (µg/mL) | Comparator Drug | Comparator IC₅₀ (µg/mL) | Reference |
| 2-Amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile | PC-3 | 2.4 ± 0.1 | Vinblastine | 2.3 ± 0.1 | [2] |
| A549 | 3.2 ± 0.1 | Vinblastine | 3.78 ± 0.01 | [2] | |
| MCF-7 | 11.6 ± 0.11 | Colchicine | 17.7 ± 0.12 | [2] | |
| HCT-116 | 18.1 ± 0.19 | Colchicine | 42.8 ± 0.2 | [2] | |
| HepG-2 | 10 ± 0.01 | Colchicine | 10.6 ± 0.4 | [2] | |
| 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | MDA-MB-231 | Data not provided | Etoposide | Data not provided | [3] |
| A549 | Data not provided | Camptothecin | Data not provided | [3] | |
| MIA PaCa-2 | Data not provided | - | - | [3] |
Note: The study on 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile confirmed promising cytotoxic activity against the listed cell lines compared to the positive controls but did not provide specific IC50 values in the abstract.[3]
Table 2: Cytotoxicity (GI₅₀, µM) of Dichlorophenylacrylonitrile Analogs
| Compound/Drug | Cell Line | GI₅₀ (µM) | Selectivity vs. Normal Cells (MCF10A) | Reference |
| 13h (fluoro substituted acrylonitrile) | Lung Cancer | 1.6 | 9.3-fold | [4] |
| 14h (methylpiperidine analogue) | Colorectal | 0.36 | 6.9-fold | [4] |
| 13f (nitrile substituted acrylonitrile) | Breast Cancer | 2.3 - 6.0 | Up to 20-fold | [4] |
GI₅₀ is the concentration at which 50% of cell growth is inhibited.[4]
Experimental Protocols
The determination of cytotoxicity is a critical step in the evaluation of novel anticancer agents.[5][6] Standardized and reproducible assays are essential for generating reliable and comparable data.[5][7] Below are detailed protocols for commonly employed colorimetric cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used colorimetric method for assessing cell viability.[8][9] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[8]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound analogs) and a reference drug. Include untreated cells as a control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the soluble MTT into insoluble formazan crystals.[8]
-
Solubilization: Aspirate the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[9][10]
Sulforhodamine B (SRB) Assay
The SRB assay is a method used to determine cell density based on the measurement of total cellular protein content.[5]
Protocol:
-
Cell Seeding & Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Cell Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) and incubate.
-
Staining: Remove the TCA, wash the plates with water, and stain the cells with SRB solution.
-
Washing: Remove the unbound SRB dye by washing with acetic acid.
-
Solubilization: Add a basic solution (e.g., Tris base) to dissolve the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at approximately 510 nm.
-
Data Analysis: The absorbance is proportional to the total cellular protein mass. Calculate the GI50 value, which is the concentration required to inhibit cell growth by 50%.[4]
Visualizing the Process and Pathways
Understanding the experimental workflow and the molecular mechanisms of action is crucial for drug development. The following diagrams, created using the DOT language, illustrate a typical cytotoxicity screening workflow and a relevant signaling pathway.
Caption: A generalized workflow for determining compound cytotoxicity in vitro.
Several studies suggest that novel benzonitrile and chromene analogs may exert their anticancer effects by targeting key signaling molecules involved in cell proliferation and survival, such as receptor tyrosine kinases.[2]
Caption: Inhibition of receptor tyrosine kinases by benzonitrile analogs.
Mechanism of Action and Future Directions
The data suggests that certain this compound analogs exhibit potent cytotoxic activity, in some cases comparable or superior to established drugs like Vinblastine and Colchicine.[2] The mechanisms of action for these novel compounds are under active investigation. Some derivatives have been shown to inhibit receptor tyrosine kinases like EGFR and VEGFR-2, crucial mediators of cancer cell growth and angiogenesis.[2] Others may induce cell death through bioactivation via enzymes like CYP1A1, a pathway noted in breast cancer cells.[4]
While in vitro cytotoxicity is a critical first step, further research is necessary to fully elucidate the therapeutic potential of these analogs. Future studies should focus on:
-
Selectivity: Assessing the cytotoxic effects on a wider range of normal, non-cancerous cell lines to determine the therapeutic window.[4][11]
-
Mechanism of Action: In-depth studies to confirm the molecular targets and signaling pathways affected by these compounds.[11]
-
In Vivo Efficacy: Evaluating the antitumor activity and pharmacokinetic profiles of the most promising analogs in animal models.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal of 6-Amino-2,3-dichlorobenzonitrile
For Immediate Implementation by Laboratory Professionals
The proper disposal of 6-Amino-2,3-dichlorobenzonitrile, a chemical compound utilized in various research and development applications, is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is paramount to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This compound is classified as harmful if swallowed or in contact with skin, and may cause skin, eye, and respiratory irritation. Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Chemical-resistant gloves and a protective lab coat to prevent skin exposure.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dust may be generated or if working in a poorly ventilated area.[1] |
In the event of a spill, the area should be evacuated and well-ventilated. For solid spills, use dry clean-up methods to avoid generating dust. The collected material is to be treated as hazardous waste and disposed of according to the procedures outlined below.[1]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1]
-
Segregation : Isolate waste this compound from other chemical waste to prevent potentially hazardous reactions.[1]
-
Containerization : Place the waste in a clearly labeled, sealed, and chemically compatible container. The container must be in good condition, free of leaks or cracks.[2]
-
Labeling : The container must be affixed with a "Hazardous Waste" label, clearly indicating the full chemical name: "this compound" and its CAS number (147249-41-0). Do not use abbreviations or chemical formulas.[2]
-
Storage : Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area. Ensure segregation from incompatible materials.[1][2]
-
Arranging for Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.[1] Under no circumstances should this chemical be disposed of down the drain.[2]
Disposal of Empty Containers
Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing : Rinse the empty container at least three times with a solvent capable of removing the chemical residue.[2][3][4]
-
Rinsate Collection : The solvent rinsate must be collected and disposed of as hazardous waste, following the same protocol as the original chemical.[2][3][4]
-
Final Disposal : Once triple-rinsed and air-dried, and with the label removed or defaced, the container may be disposed of as non-hazardous waste, in accordance with your institution's policies.[1][3][4]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and its containers.
References
Comprehensive Safety and Handling Guide for 6-Amino-2,3-dichlorobenzonitrile
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for 6-Amino-2,3-dichlorobenzonitrile (CAS 147249-41-0). Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
While a comprehensive toxicological profile for this compound is not fully established, it should be handled with care due to its chemical structure, which is similar to other chlorinated benzonitrile derivatives. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.
Recommended Personal Protective Equipment (PPE)
A site-specific risk assessment is crucial, but the following table outlines the minimum recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Respiratory Protection | NIOSH-approved N100/P100 Particulate Respirator or a Powered Air-Purifying Respirator (PAPR) | Essential for preventing the inhalation of fine powder, which is a primary exposure route for potent compounds. A PAPR is recommended for operations with a higher risk of aerosolization.[1] |
| Hand Protection | Double Gloving: Two pairs of powder-free nitrile gloves | Required to prevent skin contact. The outer glove should be removed immediately after handling, and both pairs should be changed regularly. |
| Body Protection | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs | Protects skin and personal clothing from contamination. A solid-front gown is recommended to prevent splashes from penetrating. |
| Eye Protection | Chemical splash goggles and a full-face shield | Provides a robust barrier against splashes and airborne particles, protecting the eyes and face. |
| Other | Disposable shoe covers and hair cover | Minimizes the risk of tracking contaminants out of the designated handling area. |
Operational and Handling Plan
All handling of this compound must occur in a designated and controlled area, such as a certified chemical fume hood, a glovebox, or a containment isolator, to minimize exposure.
Step-by-Step Handling Protocol:
-
Preparation and Gowning: Before entering the designated handling area, don all required PPE as specified in the table above. Ensure all equipment fits properly.
-
Compound Handling: Conduct all manipulations, including weighing, dissolving, and aliquoting, within a primary engineering control (e.g., chemical fume hood).
-
Spill Management: In case of a spill, immediately alert others in the vicinity. Evacuate the area if necessary. Use appropriate spill kits for chemical cleanup, and ensure all materials used for cleanup are disposed of as hazardous waste.
-
Decontamination: After completing work, decontaminate all surfaces with an appropriate cleaning solution.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, outer gloves are removed first, followed by the gown and other protective equipment, with inner gloves removed last.
Experimental Workflow for Handling
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
Disposal Plan
The disposal of this compound and any contaminated materials must be managed carefully to prevent environmental contamination. As a chlorinated organic compound, it requires specific disposal methods.
Waste Segregation and Disposal
All materials that have come into contact with the compound are to be treated as hazardous waste. This includes:
-
Excess or unused compound
-
Contaminated PPE
-
Disposable labware (e.g., pipette tips, weighing boats)
-
Spill cleanup materials
-
Cleaning and decontamination solutions
Disposal Protocol:
-
Solid Waste: Collect all solid hazardous waste in a designated, clearly labeled, and sealed container.
-
Liquid Waste: Collect liquid waste in a separate, labeled, and sealed container compatible with chlorinated organic compounds.
-
Disposal: Dispose of all waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[2]
By implementing these safety measures, researchers and scientists can confidently and safely work with this compound, ensuring both personal and environmental protection.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
